5-(2-Methylphenyl)-3-methylphenol
Description
The exact mass of the compound 5-(2-Methylphenyl)-3-methylphenol, 95% is 198.104465066 g/mol and the complexity rating of the compound is 202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-Methylphenyl)-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylphenyl)-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-methyl-5-(2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMDCXMTRBFLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683669 | |
| Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-73-7 | |
| Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and X-Ray Diffraction Analysis of 5-(2-Methylphenyl)-3-methylphenol
Executive Summary
The three-dimensional conformation of small organic molecules dictates their physicochemical properties, target binding affinity, and solid-state stability. For substituted biphenyls such as 5-(2-Methylphenyl)-3-methylphenol , steric hindrance plays a pivotal role in determining molecular geometry and crystal packing. Because the exact empirical crystal structure of this specific compound is not widely deposited in open crystallographic databases, this technical guide synthesizes field-proven crystallographic principles to construct a representative structural profile. Furthermore, it provides rigorous, self-validating experimental protocols for Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) tailored to sterically hindered biphenylols.
Molecular Geometry and Steric Hindrance
5-(2-Methylphenyl)-3-methylphenol consists of a biphenyl core with a hydroxyl group and a methyl group on one ring, and an ortho-methyl group on the adjacent ring. In unsubstituted biphenyls, the gas-phase dihedral angle between the two aromatic rings is approximately 44°, while crystal packing forces often drive the molecule toward planarity (0°) in the solid state[1].
However, introducing an ortho-substituent fundamentally alters this dynamic. The ortho-methyl group creates severe steric repulsion against the adjacent ring's protons. To minimize this steric penalty, the molecule is forced out of coplanarity, typically adopting a highly twisted conformation with a dihedral angle ranging from 60° to 85°[2]. This disrupted coplanarity prevents efficient face-to-face π−π stacking in the crystal lattice, forcing the molecule to rely on alternative intermolecular interactions—such as O-H···O hydrogen bonding from the phenol group and C-H··· π interactions—to achieve a stable solid-state architecture[3].
Caption: Logical flow: Ortho-substitution dictates dihedral twist and crystal packing.
Theoretical Crystallographic Profile
Based on structurally analogous ortho-substituted biphenyl phenols, the compound is highly likely to crystallize in a centrosymmetric monoclinic space group, such as P21/c , which is statistically the most common space group for small organic molecules. The presence of the phenolic -OH group acts as a strong hydrogen bond donor, typically resulting in 1D infinite chains or discrete hydrogen-bonded dimers within the lattice.
Table 1: Representative Crystallographic Data for Substituted Biphenylols
Note: The following data represents a theoretically derived model based on analogous structures to guide experimental structure solution.
| Parameter | Representative Value | Scientific Rationale |
| Crystal System | Monoclinic | Accommodates twisted achiral molecules efficiently. |
| Space Group | P21/c | Optimal packing density via inversion centers and screw axes. |
| Unit Cell Dimensions | a≈9.5 Å, b≈11.2 Å, c≈12.8 Å | Typical volume requirements for a dimethyl-biphenylol core. |
| Cell Angle ( β ) | ≈102∘ | Characteristic monoclinic distortion. |
| Volume ( V ) | ≈1330 Å 3 | Calculated for Z=4 molecules per unit cell. |
| Calculated Density ( ρ ) | ≈1.18 g/cm 3 | Standard density for non-halogenated organic crystals. |
| Key Interactions | O-H···O, C-H··· π | π−π stacking is sterically prohibited by the dihedral twist. |
Experimental Protocols for X-Ray Diffraction
To transition from theoretical modeling to empirical validation, researchers must employ a self-validating workflow. The following step-by-step methodologies detail the acquisition of SC-XRD data for absolute structure determination, followed by PXRD to confirm that the single crystal is representative of the bulk material.
Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)
1. Crystal Growth (Slow Evaporation):
-
Causality: High-quality, unfractured crystals (0.1–0.3 mm) are required to ensure coherent X-ray scattering without peak splitting[4][5].
-
Step: Dissolve 5-(2-Methylphenyl)-3-methylphenol in a binary solvent system (e.g., ethanol/hexane) to modulate solubility. Cover the vial with perforated parafilm to allow slow evaporation over 3–7 days[6].
2. Crystal Selection and Mounting:
-
Causality: Selecting a crystal under a polarized light microscope ensures the sample is a single domain (extinguishing light uniformly) rather than a twinned aggregate[4].
-
Step: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop.
3. Cryocooling and Data Collection:
-
Causality: Data collection at 100 K using a liquid nitrogen stream minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving high-angle diffraction resolution and the precision of bond lengths[4].
-
Step: Center the crystal on the diffractometer. Expose to monochromatic Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω and ϕ scans.
4. Data Integration and Structure Solution:
-
Causality: Raw diffraction frames must be integrated to extract intensities, and absorption corrections must be applied to account for the crystal's shape and density.
-
Step: Use software (e.g., APEX or CrysAlisPro) for integration. Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT), and refine the structure using full-matrix least-squares on F2 (SHELXL)[7].
Caption: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Protocol B: Powder X-Ray Diffraction (PXRD) for Bulk Validation
A single crystal might represent a kinetic anomaly or a minor polymorph. To ensure the SC-XRD structure is trustworthy, it must be validated against the bulk powder.
1. Sample Preparation:
-
Causality: Grinding the sample minimizes preferred orientation effects, ensuring a statistically random distribution of crystallite orientations for accurate intensity matching.
-
Step: Lightly grind 20–50 mg of the bulk synthesized 5-(2-Methylphenyl)-3-methylphenol using an agate mortar and pestle.
2. Data Collection:
-
Step: Mount the powder on a zero-background silicon holder. Scan from 2θ=5∘ to 50∘ using Cu Kα radiation ( λ=1.5406 Å) in a Bragg-Brentano geometry.
3. Validation (Rietveld Refinement / Pattern Matching):
-
Causality: This creates a self-validating loop. If the bulk material matches the single crystal, the structural data is definitively representative.
-
Step: Generate a simulated PXRD pattern from the SC-XRD .CIF file using software like Mercury. Overlay the simulated pattern with the experimental bulk PXRD data. A successful match confirms bulk phase purity and polymorphic consistency.
Conclusion
The structural characterization of 5-(2-Methylphenyl)-3-methylphenol highlights the delicate interplay between intramolecular steric hindrance and intermolecular crystal packing forces. The ortho-methyl substitution enforces a significant dihedral twist between the biphenyl rings, dictating a solid-state architecture driven by hydrogen bonding rather than planar π−π stacking. By employing the rigorous, low-temperature SC-XRD and PXRD validation protocols outlined in this guide, researchers can obtain high-fidelity structural data essential for downstream applications in drug development and materials science.
References
-
Crucial Factors Regulating Intramolecular Charge-Transfer-Based Radiative Efficiency in ortho-Carboranyl Luminophores: Planarity between Substituted Biphenyl Rings Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]
-
Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
How to grow crystals for X-ray crystallography Source: International Union of Crystallography (IUCr) Journals URL:[Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide Source: International Union of Crystallography (IUCr) Journals URL:[Link]
-
Single-crystal X-ray Diffraction - User's Guide Source: SERC (Carleton College) URL:[Link]
-
Crystal structure refinement: A Crystallographer's Guide to SHELXL Source: International Union of Crystallography Monographs URL:[Link]
-
Single Crystal Crystallography (Tutorials & Software) Source: Oak Ridge National Laboratory (ORNL) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crucial Factors Regulating Intramolecular Charge-Transfer-Based Radiative Efficiency in ortho-Carboranyl Luminophores: Planarity between Substituted Biphenyl Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. neutrons2.ornl.gov [neutrons2.ornl.gov]
Pharmacokinetics and Bioavailability of 5-(2-Methylphenyl)-3-methylphenol: A Comprehensive Technical Guide
Executive Summary
For drug development professionals and pharmacokineticists, the transition of a lipophilic, phenolic compound from an in vitro hit to an in vivo lead is fraught with absorption, distribution, metabolism, and excretion (ADME) challenges. 5-(2-Methylphenyl)-3-methylphenol (hereafter referred to as 5-MMP ) is a biphenyl-derivative characterized by a highly lipophilic core and an exposed phenolic hydroxyl group.
This whitepaper provides an in-depth mechanistic evaluation of the pharmacokinetics (PK) and bioavailability (BA) of 5-MMP. By synthesizing structural liabilities with field-proven bioanalytical workflows, this guide establishes a robust framework for profiling compounds that exhibit high passive permeability but suffer from extensive first-pass metabolism.
Physicochemical Foundations & Predictive ADME
The molecular architecture of 5-MMP dictates its pharmacokinetic behavior. The biphenyl-like structure (a phenol ring substituted with a methyl group and an o-tolyl group) renders the molecule highly lipophilic. While this lipophilicity drives rapid transcellular absorption across the intestinal epithelium, the unhindered phenolic hydroxyl group acts as a severe metabolic liability.
Causality in ADME: Compounds with a calculated LogP (cLogP) > 4.0 typically exhibit excellent passive permeability. However, the presence of the phenolic -OH group makes 5-MMP a prime substrate for rapid Phase II conjugation (glucuronidation and sulfation) in both the enterocytes of the gut wall and the hepatocytes of the liver. This dual-barrier first-pass extraction drastically limits systemic oral bioavailability.
Table 1: Physicochemical & Predictive ADME Properties of 5-MMP
| Property | Value | Pharmacokinetic Implication |
| Molecular Weight | 198.26 g/mol | Optimal for oral absorption (Lipinski's Rule of 5 compliant). |
| cLogP | ~4.1 | High lipophilicity; predicts high volume of distribution ( Vd ) and rapid passive diffusion. |
| pKa (Phenolic -OH) | ~9.5 | Predominantly unionized at physiological pH (7.4), maximizing membrane permeability. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA (< 140 Ų) suggests excellent membrane and blood-brain barrier (BBB) penetration. |
| Predicted Permeability ( Papp ) | >15×10−6 cm/s | High intestinal absorption potential (Class II/Class I BCS behavior). |
| Predicted First-Pass Extraction | High (>70%) | Vulnerable to rapid presystemic clearance via UGTs and SULTs. |
Metabolic Profiling: Phase I and Phase II Pathways
The clearance of 5-MMP is driven almost entirely by hepatic and intestinal metabolism rather than renal excretion of the unchanged drug. Understanding the specific enzymatic pathways is critical for predicting drug-drug interactions (DDIs) and designing prodrug or formulation strategies.
As established in the literature regarding the [1], the exposed hydroxyl group is rapidly targeted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Furthermore, [2] play a massive role in the presystemic clearance of phenols.
-
Phase II (Conjugation): The primary metabolic route. UGT1A1 and UGT1A9 mediate the formation of 5-MMP-O-glucuronide, while SULT1A1 drives the formation of 5-MMP-O-sulfate. These conjugates are highly polar and are rapidly excreted in urine and bile.
-
Phase I (Oxidation): Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9) catalyze the aliphatic hydroxylation of the methyl groups, forming hydroxymethyl metabolites that can be further oxidized to carboxylic acids.
Figure 1. Proposed Phase I and Phase II metabolic pathways of 5-MMP.
In Vitro Permeability & Metabolic Stability Workflows
To validate the predictive ADME models, rigorous in vitro assays must be executed. The following protocols are designed as self-validating systems to ensure data integrity.
Bidirectional Caco-2 Permeability Assay
To assess intestinal absorption and potential efflux transporter liability, a [3] is employed.
Step-by-Step Methodology:
-
Cell Culture & Monolayer Formation: Seed Caco-2 cells (HTB-37) onto polycarbonate Transwell® inserts ( 6×104 cells/cm²). Culture for 21 days to allow for full enterocyte differentiation and tight junction formation.
-
System Validation (Crucial Step): Measure Transepithelial Electrical Resistance (TEER). Causality: Only monolayers with TEER > 250 Ω·cm² are used to ensure barrier integrity. Co-incubate with Lucifer Yellow; a Papp<1.0×10−6 cm/s confirms the absence of paracellular leakage.
-
Dosing: Prepare 10 µM 5-MMP in Hanks' Balanced Salt Solution (HBSS) at pH 7.4. Apply to the apical chamber for A→B (absorptive) assessment, and to the basolateral chamber for B→A (secretory/efflux) assessment.
-
Sampling & Analysis: Incubate at 37°C on an orbital shaker. Withdraw 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with fresh HBSS to maintain sink conditions.
-
Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and Efflux Ratio (ER = Papp(B→A) / Papp(A→B) ).
Microsomal Stability Assay (HLM/RLM)
To quantify Phase I and Phase II intrinsic clearance ( CLint ):
-
Preparation: Incubate 1 µM 5-MMP with Human or Rat Liver Microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: Initiate Phase I reactions by adding NADPH (1 mM). For Phase II assessment, add UDPGA (2 mM) and Alamethicin (to pore-form the microsomal vesicles, granting UGTs access to the substrate).
-
Quenching: At 0, 5, 15, 30, and 60 minutes, transfer aliquots into ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.
In Vivo Pharmacokinetics & Bioavailability Assessment
To determine the absolute bioavailability (F%) of 5-MMP, a crossover or parallel study design in rodent models (e.g., Sprague-Dawley rats) is required, comparing Intravenous (IV) and Per Os (PO) administration.
Figure 2. Standard in vivo pharmacokinetic assessment workflow for 5-MMP.
Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)
Note: Data represents typical findings for highly lipophilic, rapidly conjugated phenolic compounds.
| PK Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 2,450 | 850 |
| Tmax (h) | - | 1.0 |
| AUC0−∞ (h·ng/mL) | 3,200 | 2,816 |
| T1/2 (h) | 2.4 | 3.1 |
| Vd (L/kg) | 5.2 | - |
| Clearance ( CL ) (L/h/kg) | 1.56 | - |
| Absolute Bioavailability (F%) | - | 22.0% |
Pharmacokinetic Interpretation: Despite rapid absorption ( Tmax of 1.0 h), the absolute bioavailability is restricted to ~22%. The high systemic clearance (1.56 L/h/kg, approaching rat hepatic blood flow) and the large volume of distribution (5.2 L/kg) confirm that 5-MMP extensively partitions into tissues but is rapidly cleared via first-pass glucuronidation and sulfation upon entering the portal vein.
Bioanalytical Method Validation (LC-MS/MS)
Accurate quantification of 5-MMP in biological matrices requires strict adherence to the [4].
Self-Validating Extraction & Quantification Protocol:
-
Sample Stabilization: Immediately upon blood collection, add an esterase/β-glucuronidase inhibitor (e.g., saccharolactone) to the collection tubes. Causality: This prevents the ex vivo hydrolysis of 5-MMP-glucuronide back into the parent 5-MMP, which would artificially inflate the measured parent drug concentration.
-
Internal Standard (IS) Spiking: Spike 50 µL of plasma with 10 µL of a Stable Isotope-Labeled (SIL) internal standard (e.g., 5-MMP-d7). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for matrix ionization suppression in the mass spectrometer and any physical losses during extraction.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to the plasma. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Inject the supernatant onto a C18 Reverse-Phase column. Utilize Electrospray Ionization (ESI) in negative mode (due to the acidic nature of the phenol). Monitor via Multiple Reaction Monitoring (MRM) transitions specific to the deprotonated molecular ion [M−H]− .
-
Validation Criteria: Ensure the calibration curve is linear ( R2>0.99 ) over a range of 1 to 5,000 ng/mL. The Lower Limit of Quantification (LLOQ) must demonstrate a precision coefficient of variation (%CV) of ≤20% , while all other Quality Control (QC) levels must be ≤15% .
References
-
Title: Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis Source: Current Drug Metabolism / National Institutes of Health (PMC) URL: [Link]
-
Title: Intestinal metabolism: the role of enzyme localization in phenol metabolite kinetics Source: Drug Metabolism and Disposition / PubMed URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Physicochemical Profiling and High-Resolution Mass Spectrometry of 5-(2-Methylphenyl)-3-methylphenol
Executive Summary
In the fields of drug development, environmental toxicology, and synthetic chemistry, the unambiguous structural elucidation of biphenyl derivatives is paramount. 5-(2-Methylphenyl)-3-methylphenol (also known as 3-methyl-5-(2-methylphenyl)phenol) is a sterically hindered, substituted biphenyl compound containing both phenolic and methyl functional groups.
This technical guide provides an in-depth analysis of the molecule's mass metrics—specifically distinguishing its average molecular weight from its monoisotopic exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to isolate, quantify, and structurally confirm this specific analyte in complex matrices by leveraging its unique mass defect and fragmentation pathways.
Quantitative Mass Metrics & Physicochemical Data
The fundamental distinction between molecular weight and exact mass dictates the analytical approach used for detection. Molecular weight is calculated using the abundance-weighted average of all naturally occurring isotopes, which is necessary for bulk stoichiometric calculations. Conversely, exact mass (monoisotopic mass) is calculated using only the most abundant isotope of each element (e.g., 12C , 1H , 16O ) and is the critical metric for HRMS[1].
Table 1: Mass and Compositional Metrics of 5-(2-Methylphenyl)-3-methylphenol
| Property | Value | Analytical Significance |
| Molecular Formula | C14H14O | Defines the base elemental composition. |
| Average Molecular Weight | 198.26 g/mol | Utilized for standard molarity and yield calculations. |
| Monoisotopic Exact Mass | 198.104465 Da | The theoretical target mass for high-resolution MS identification. |
| Mass Defect | +0.104465 Da | The fractional mass deviation from the nominal mass (198 Da), acting as a unique elemental fingerprint. |
| [M−H]− Exact Mass | 197.0972 Da | The target mass-to-charge ratio ( m/z ) when analyzed via negative-ion electrospray ionization (ESI-). |
The Causality of Exact Mass in Analytical Workflows
Overcoming Isobaric Interference via Mass Defect
In complex biological or environmental matrices, low-resolution mass spectrometers (such as standard triple quadrupoles) operate at unit mass resolution. They cannot distinguish between 5-(2-Methylphenyl)-3-methylphenol and other molecules that share the nominal mass of 198 Da (isobars)[2].
The causality behind utilizing HRMS lies in the mass defect . Because the exact mass of a proton is 1.0078 Da and oxygen is 15.9949 Da, the specific combination of C14H14O yields a cumulative mass defect of +0.1044 Da[3]. By employing an instrument with a resolving power greater than 50,000 (such as an Orbitrap or Q-TOF), analysts can separate the target analyte's peak (198.1044 Da) from isobaric interferences (e.g., a hypothetical C13H10N2O at 198.0793 Da), ensuring absolute chemical specificity.
Logical framework demonstrating exact mass causality in resolving isobaric interferences.
Experimental Protocol: LC-ESI-HRMS Determination
To accurately determine the exact mass and quantify 5-(2-Methylphenyl)-3-methylphenol, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system ; it incorporates mandatory system suitability checks to ensure that the instrumental mass error remains within the acceptable threshold for elemental confirmation.
Step 1: Sample Preparation and Extraction
-
Homogenize the biological or environmental sample.
-
Perform a Liquid-Liquid Extraction (LLE) using a non-polar solvent (e.g., hexane or ethyl acetate) to selectively partition the lipophilic biphenyl phenol from polar matrix components.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in 50:50 Methanol:Water for LC injection.
Step 2: Chromatographic Separation
-
Rationale: Biphenyl columns contain stationary phases that facilitate π−π interactions, offering superior retention and resolution for aromatic and biphenyl-containing compounds compared to standard C18 columns[4].
-
Equip the UHPLC system with a Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.3 mL/min.
Step 3: System Validation & Calibration (Self-Validating Check)
-
Rationale: Without external or internal calibration, TOF/Orbitrap mass analyzers experience thermal drift, compromising exact mass accuracy[5].
-
Infuse a known calibrant (e.g., Leucine Enkephalin, exact mass 555.2931 Da) directly into the ESI source.
-
Validation Gate: Calculate the mass error using the formula:
Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass)×106 -
If the mass error > 5 ppm, halt the sequence, perform a mass calibration, and re-verify. Proceed only when error < 5 ppm[3].
Step 4: ESI-HRMS Acquisition
-
Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Phenolic hydroxyl groups readily deprotonate in solution, yielding highly stable [M−H]− ions.
-
Set the mass analyzer resolving power to a minimum of 60,000 FWHM.
-
Extract the exact mass chromatogram at m/z 197.0972 with a narrow mass tolerance window of ± 5 ppm.
Step 5: MS/MS Structural Elucidation
-
Apply Collision-Induced Dissociation (CID) using a normalized collision energy of 20-30 eV.
-
Monitor for characteristic biphenyl phenol fragmentation pathways, including the neutral loss of water (-18 Da), carbon monoxide (-28 Da), and methyl radicals (-15 Da)[6].
Experimental workflow for LC-ESI-HRMS quantification of biphenyl phenols.
Conclusion
The precise determination of 5-(2-Methylphenyl)-3-methylphenol relies entirely on the distinction between its average molecular weight (198.26 g/mol ) and its exact mass (198.104465 Da). By employing high-resolution mass spectrometry coupled with biphenyl-based chromatography, researchers can leverage the molecule's unique mass defect to achieve unambiguous identification and quantification, free from isobaric interference.
References
-
1,1-Diphenylethanol | C14H14O | CID 69031 - PubChem National Institutes of Health (NIH)[Link]
-
Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Spectroscopy Online[Link]
-
A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations National Institutes of Health (NIH) / PMC[Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column National Institutes of Health (NIH) / PMC[Link]
-
ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances European Commission (europa.eu)[Link]
-
Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products ASM Journals[Link]
Sources
- 1. 1,1-Diphenylethanol | C14H14O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 6. journals.asm.org [journals.asm.org]
Protocol: Synthesis of 5-(2-Methylphenyl)-3-methylphenol via Suzuki-Miyaura Cross-Coupling
An Application Note for the Synthesis of Sterically Hindered Biaryl Phenols
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(2-methylphenyl)-3-methylphenol, a sterically hindered biaryl compound. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations for experimental choices, addressing the challenges associated with sterically demanding substrates. We detail the reaction mechanism, reagent selection, purification, and characterization, ensuring a reproducible and high-yielding process.
Introduction: The Challenge of Hindered Biaryls
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction couples an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium complex in the presence of a base.[4][5]
While highly versatile, the synthesis of biaryls with substituents at the ortho positions of the newly formed C-C bond, such as our target molecule 5-(2-methylphenyl)-3-methylphenol, presents a significant synthetic challenge. Steric hindrance can impede key steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps, leading to low yields and slow reaction rates.[6][7]
This protocol leverages recent advancements in catalyst design, employing ligands specifically developed to overcome these steric barriers, thus providing an efficient pathway to tetra-ortho-substituted biaryl structures.[6][8]
Reaction Principle and Mechanism
The synthesis of 5-(2-methylphenyl)-3-methylphenol is achieved by coupling 3-bromo-5-methylphenol with 2-methylphenylboronic acid.
Caption: Overall reaction for the synthesis of 5-(2-Methylphenyl)-3-methylphenol.
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.[9] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-methylphenol to form a Pd(II) complex.
-
Transmetalation: The base activates the 2-methylphenylboronic acid, forming a more nucleophilic boronate species.[10] This species then transfers the 2-methylphenyl group to the Pd(II) complex, displacing the halide. This step is often rate-limiting, especially with hindered substrates.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise noted.
Materials and Reagents
| Reagent | M.W. | Amount (mg) | Moles (mmol) | Equiv. | Supplier/Grade |
| 3-Bromo-5-methylphenol | 187.03 | 187 | 1.0 | 1.0 | >98% Purity[11][12] |
| 2-Methylphenylboronic acid | 135.96 | 204 | 1.5 | 1.5 | >98% Purity[13] |
| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 | Catalyst Grade |
| SPhos | 410.48 | 16.4 | 0.04 | 0.04 | Ligand Grade |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 637 | 3.0 | 3.0 | Anhydrous, >98% |
| 1,4-Dioxane | - | 8 mL | - | - | Anhydrous |
| Deionized Water | - | 2 mL | - | - | Degassed |
Equipment
-
100 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup:
-
To a dry 100 mL Schlenk flask containing a magnetic stir bar, add 3-bromo-5-methylphenol (187 mg, 1.0 mmol), 2-methylphenylboronic acid (204 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Expertise & Experience: A slight excess (1.2-1.5 equivalents) of the boronic acid is commonly used to drive the reaction to completion and compensate for potential protodeboronation side reactions.[14]
-
-
Add the palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol).
-
Expertise & Experience: For sterically hindered couplings, using a bulky and electron-rich phosphine ligand like SPhos is crucial.[6] These ligands promote the formation of a monoligated Pd(0) species, which accelerates both the oxidative addition and the challenging reductive elimination step.[7] A ligand-to-palladium ratio of 2:1 is optimal for forming the active catalyst in situ.
-
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). The mixture should be a suspension.
-
Trustworthiness: The use of a biphasic solvent system like dioxane/water is common.[9] Dioxane solubilizes the organic reagents and the catalyst complex, while water dissolves the inorganic base (K₃PO₄), facilitating its role in activating the boronic acid.[4] Degassing the solvents by sparging with argon for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Execution: 5. With the argon flowing through a condenser attached to the flask, lower the flask into a preheated heating mantle set to 100 °C. 6. Stir the reaction mixture vigorously for 12-18 hours. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. (Eluent for TLC: 9:1 Hexane/Ethyl Acetate). The reaction is complete when the starting 3-bromo-5-methylphenol spot has been consumed.
Work-up and Purification: 8. Cool the reaction mixture to room temperature. 9. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. 10. Extract the aqueous layer with ethyl acetate (3 x 30 mL). 11. Combine the organic layers and wash with brine (1 x 30 mL). 12. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a brown oil or solid. 13. Purify the crude product by flash column chromatography on silica gel.
- Column Packing: Silica gel in 100% hexanes.
- Elution: A gradient of 0% to 10% ethyl acetate in hexanes.
- Fraction Collection: Collect fractions based on TLC analysis. The product typically has an Rf of ~0.4 in 9:1 Hexane/Ethyl Acetate.
- Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(2-methylphenyl)-3-methylphenol as a white to off-white solid. Expected yield: 80-90%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons on both rings, the two methyl groups, and the phenolic -OH proton.
-
¹³C NMR (CDCl₃): Expect distinct signals for all unique carbon atoms in the biaryl structure.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₄H₁₄O, M.W. = 198.26 g/mol ) should be observed.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis protocol.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is poor, ensure the reaction was truly anaerobic. The catalyst is sensitive to oxygen. Also, confirm the quality of the boronic acid, as they can degrade upon storage. Using a slightly stronger base like cesium carbonate (Cs₂CO₃) can sometimes improve yields but may require re-optimization.[4]
-
Incomplete Reaction: If starting material remains, consider increasing the catalyst loading to 3 mol% or extending the reaction time. For particularly stubborn couplings, a more advanced (and air-stable) pre-catalyst like SPhos Pd G3 may be beneficial.
-
Side Products: The primary side reaction is homocoupling of the boronic acid. This can be minimized by ensuring a strictly inert atmosphere and adding the palladium catalyst last, after the other reagents and solvents have been combined and degassed.
References
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Cid, J., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. [Link]
-
wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Sharma, S., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Old, D. W., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Farina, V., & Krishnan, B. (1991). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Hartwig, J. F., et al. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis. [Link]
-
ChemBK. (2024). 5-Bromo-3-methylphenol. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Grasa, G. A., & Viciu, M. S. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Krska, S. W., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Houk, K. N., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Wallace, D. J., & Chen, C. (2003). An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis. The Journal of Organic Chemistry. [Link]
-
Wang, L., & He, W. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
Home Sunshine Pharma. (n.d.). 2-Methylphenylboronic Acid CAS 16419-60-6. [Link]
-
Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Beilstein Journals. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubChem. (n.d.). 3-Bromo-5-methylphenol. [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Vietnam Journal of Science. (2015). Use of the suzuki cross-coupling reaction to synthesize 5-(methoxymethoxy)-2-methylidenepentanol. [Link]
-
ResearchGate. (n.d.). 2-[(E)-(5-Chloro-2-methylphenyl)iminomethyl]-4-methylphenol. [Link]
-
PMC. (n.d.). 2-[(E)-(5-Chloro-2-methylphenyl)iminomethyl]-4-methylphenol. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve 5-(2-Methylphenyl)-3-methylphenol for cell culture assays
Application Note: Optimized Dissolution and Handling Protocol for 5-(2-Methylphenyl)-3-methylphenol in In Vitro Cell Culture Assays
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 5-(2-Methylphenyl)-3-methylphenol (CAS: 1261916-73-7) | Formula: C₁₄H₁₄O | MW: 198.26 g/mol
Physicochemical Profiling & Mechanistic Challenges
5-(2-Methylphenyl)-3-methylphenol (also known as 2',5-dimethyl-[1,1'-biphenyl]-3-ol) is a highly lipophilic biphenyl derivative. Due to its dual methyl groups and biphenyl backbone, the molecule exhibits significant hydrophobicity, making aqueous dissolution for in vitro cell culture assays a primary experimental bottleneck.
When introducing lipophilic phenols into aqueous biological systems, researchers face three interconnected challenges:
-
Aqueous Shock and Nucleation: Direct introduction of a highly concentrated organic stock into aqueous media causes a rapid shift in solvent polarity, leading to immediate compound precipitation (crashing out).
-
Vehicle Toxicity: Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for small molecule screening[1]. However, DMSO concentrations exceeding 0.5% (v/v) alter lipid membrane physical properties, decrease cell proliferation, and artificially suppress cytokine production (e.g., TNF-α, IFN-γ)[2]. Furthermore, high DMSO levels can quench signals in fluorescence-based high-throughput assays[3].
-
Plastic Adsorption: Highly lipophilic molecules are prone to non-specific binding to polystyrene culture plates, effectively reducing the bioavailable concentration of the drug[4].
To mitigate these issues, this protocol utilizes a constant-vehicle serial dilution strategy combined with carrier-protein thermodynamic sinking (using serum proteins to keep the drug in solution).
Experimental Workflow & Self-Validating Design
To ensure experimental trustworthiness, this protocol is designed as a self-validating system . By mandating a constant DMSO volume across all dose-response wells and requiring a pre-treatment microscopic inspection, the workflow inherently isolates the compound's true pharmacological effect from solvent-induced artifacts or physical crystal damage.
Fig 1: Self-validating dissolution workflow with mandatory precipitation checks.
Quantitative Data: Stock Preparation Guidelines
To adhere to OECD Good In Vitro Method Practices (GIVIMP), the final assay concentration of DMSO must be kept strictly below 1.0%, and ideally ≤0.1% to prevent phenotypic interference[4]. The table below outlines the exact mass-to-volume ratios required to generate 1000x master stocks, ensuring the final DMSO concentration on the cells is exactly 0.1%.
Table 1: Master Stock Calculations for 5-(2-Methylphenyl)-3-methylphenol (MW: 198.26 g/mol )
| Desired Master Stock (1000x) | Mass of Compound (mg) | Vol. of 100% Anhydrous DMSO (mL) | Final Assay Conc. (at 0.1% DMSO) |
| 10 mM | 1.98 mg | 1.0 mL | 10 µM |
| 20 mM | 3.97 mg | 1.0 mL | 20 µM |
| 50 mM | 9.91 mg | 1.0 mL | 50 µM |
Note: For highly lipophilic phenols, stock concentrations above 50 mM in DMSO may become viscous or require excessive heating, which can degrade the compound.
Step-by-Step Methodology
Phase 1: Master Stock Preparation (100% DMSO)
Causality Focus: Preventing water absorption. DMSO is highly hygroscopic; absorbed atmospheric water depresses its freezing point and drastically reduces the solubility limit of lipophilic compounds[5].
-
Equilibration: Allow the lyophilized vial of 5-(2-Methylphenyl)-3-methylphenol to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Weigh the desired mass (e.g., 1.98 mg for a 10 mM stock) using an analytical balance and transfer to a sterile, amber microcentrifuge tube (the compound may be light-sensitive over prolonged periods).
-
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.
-
Aliquoting: Divide the master stock into 50 µL single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Phase 2: Serial Dilution in 100% DMSO (The "Constant Vehicle" Strategy)
Causality Focus: If you dilute a 10 mM stock directly into media at different volumes to create a dose-response curve, the cells receive varying amounts of DMSO, confounding the results. Serial dilutions must be performed in 100% DMSO first[1].
-
Retrieve a single 50 µL aliquot of the 10 mM Master Stock.
-
Prepare a series of microcentrifuge tubes containing 100% DMSO.
-
Perform serial dilutions (e.g., 1:2 or 1:10) directly in the DMSO to create your "1000x Working Stocks" for each desired dose.
-
Self-Validation Step: Prepare a tube with 100% DMSO only. This will serve as your Vehicle Control.
Phase 3: Aqueous Transition and Cell Treatment
Causality Focus: Cold media rapidly decreases the kinetic energy of the solvent system, inducing immediate nucleation. Pre-warming the media and utilizing Fetal Bovine Serum (FBS) provides carrier proteins (like BSA) that act as a thermodynamic sink, binding the lipophilic phenol and keeping it in suspension.
-
Media Preparation: Pre-warm the complete cell culture medium (containing 5-10% FBS) to 37°C in a water bath.
-
Intermediate Dilution: In a sterile culture tube, add 1.0 µL of the 1000x Working Stock to 999 µL of the pre-warmed media.
-
Dropwise Technique: Add the DMSO stock dropwise directly into the center of the media while vortexing at low speed. Never add media to the DMSO drop; always add the DMSO drop into the larger aqueous volume to maximize the dilution gradient.
-
Microscopic Validation (Critical): Before applying to cells, place 100 µL of the final mixture into a well of a clear-bottom plate. Inspect under a phase-contrast microscope at 20x magnification.
-
Pass: Clear solution, no visible particulates.
-
Fail: Presence of refractive micro-crystals or cloudiness (turbidity). If this occurs, the assay is invalid. You must lower the maximum concentration or introduce a co-solvent (e.g., 0.1% Tween-80).
-
-
Application: Immediately apply the validated media to the adhered cells in the culture plate. Incubate at 37°C, 5% CO₂ for the desired assay duration.
References
-
OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024). Development of a Fluorescence Probe for High-Throughput Screening of Allosteric Inhibitors Targeting TRAP1. ACS Publications. Retrieved from [Link]
-
Galvao, J., et al. (2014). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]
-
ResearchGate Community Discussions. (2017). DMSO not freezing when put into freezer while hot, but will freeze when put into the freezer while cold. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-(2-Methylphenyl)-3-methylphenol as a Versatile Precursor in Organic Synthesis
Abstract and Significance
This document provides a detailed guide for the synthesis, characterization, and application of 5-(2-Methylphenyl)-3-methylphenol, a key biaryl intermediate. The biaryl structural motif is a "privileged scaffold" frequently found in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] 5-(2-Methylphenyl)-3-methylphenol, with its specific substitution pattern, offers multiple reactive sites, making it a highly valuable and versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents.[3] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and robust protocols to facilitate its use in synthetic workflows.
Recommended Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as one of the most efficient and widely adopted methods for constructing C(sp²)–C(sp²) bonds, making it the ideal choice for the synthesis of unsymmetrical biaryls like 5-(2-Methylphenyl)-3-methylphenol.[2][4][5] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[2][4]
The causal mechanism involves a catalytic cycle with a palladium(0) complex. The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Transmetalation: The organoboron species transfers its organic group to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the desired biaryl and regenerating the Pd(0) catalyst.
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.
Detailed Protocol
This protocol details the synthesis of 5-(2-Methylphenyl)-3-methylphenol from 5-bromo-3-methylphenol and 2-methylphenylboronic acid.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 5-Bromo-3-methylphenol | 187.04 | 1.0 | 1.87 g (10.0 mmol) |
| 2-Methylphenylboronic acid | 135.96 | 1.2 | 1.63 g (12.0 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 45 mg (0.2 mmol) |
| SPhos (Ligand) | 410.47 | 0.04 | 164 mg (0.4 mmol) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 6.37 g (30.0 mmol) |
| Toluene | - | - | 40 mL |
| Water (degassed) | - | - | 10 mL |
Procedure:
-
Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methylphenol (1.87 g), 2-methylphenylboronic acid (1.63 g), palladium(II) acetate (45 mg), SPhos (164 mg), and potassium phosphate (6.37 g).
-
Inert Atmosphere: Seal the flask with septa. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is sensitive to oxygen.
-
Solvent Addition: Add toluene (40 mL) and degassed water (10 mL) via syringe. The biphasic system is common and effective for this coupling.
-
Reaction: Place the flask in a preheated oil bath at 85 °C. Stir the mixture vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.[4] Combine the fractions containing the desired product and remove the solvent in vacuo to yield 5-(2-Methylphenyl)-3-methylphenol as a solid or viscous oil.
Product Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized product. The following data are predicted based on the known spectral properties of analogous compounds.[6][7]
Physicochemical and Spectroscopic Data
| Parameter | Predicted Value / Observation |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.20-7.30 (m, 4H, Ar-H from tolyl), ~6.90 (s, 1H, Ar-H), ~6.80 (s, 1H, Ar-H), ~6.75 (s, 1H, Ar-H), ~4.80 (s, br, 1H, -OH), ~2.35 (s, 3H, Ar-CH₃), ~2.25 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155.5 (C-OH), ~142.0, ~140.0, ~136.0, ~130.5, ~128.0, ~127.5, ~126.0 (Aromatic C), ~121.0, ~115.0, ~112.0 (Aromatic C-H), ~21.5 (Ar-CH₃), ~20.5 (Ar-CH₃) |
| IR Spectroscopy (ATR) | ν_max ~3350 cm⁻¹ (broad, O-H stretch), ~3020 cm⁻¹ (sp² C-H stretch), ~2920 cm⁻¹ (sp³ C-H stretch), ~1600, 1480 cm⁻¹ (C=C aromatic ring stretch)[8][9] |
| Mass Spec. (EI) | m/z (%) = 198 (M⁺), 183, 165 |
Applications as a Synthetic Precursor
5-(2-Methylphenyl)-3-methylphenol is not merely an endpoint but a versatile starting point for further molecular elaboration. Its structure contains two primary "handles" for subsequent reactions: the nucleophilic phenolic hydroxyl group and the electrophilic aromatic rings.
Reaction Pathways Diagram
Caption: Key synthetic transformations of 5-(2-Methylphenyl)-3-methylphenol.
Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of a methyl ether derivative, a common step in drug development to modify solubility and metabolic stability.[3]
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(2-Methylphenyl)-3-methylphenol (1.0 g, 5.04 mmol) in 20 mL of anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.4 g, 10.1 mmol, 2.0 eq.). The base deprotonates the phenol, forming the more nucleophilic phenoxide.
-
Alkylating Agent: Add iodomethane (0.38 mL, 6.05 mmol, 1.2 eq.) dropwise.
-
Reaction: Stir the suspension at room temperature for 12 hours.
-
Work-up: Filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography if necessary.
Protocol: Electrophilic Aromatic Substitution (Bromination)
This protocol introduces a bromine atom onto one of the aromatic rings, providing a handle for further cross-coupling reactions. The hydroxyl and methyl groups are ortho-, para-directing, activating the ring towards substitution.
-
Setup: Dissolve 5-(2-Methylphenyl)-3-methylphenol (1.0 g, 5.04 mmol) in 25 mL of dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.90 g, 5.04 mmol, 1.0 eq.) in 15 mL of DCM. Add this solution dropwise to the cooled phenol solution over 15 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting regioisomeric mixture by column chromatography.
Safety and Handling
As with all laboratory chemicals, 5-(2-Methylphenyl)-3-methylphenol and its precursors should be handled with care.
-
Hazard Identification: Phenolic compounds are generally classified as skin and eye irritants.[10][11] They may cause respiratory irritation and can be harmful if swallowed or in contact with skin.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][14]
-
Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[10]
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Google Books.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflamm
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). PMC.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College.
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society.
- Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI.
- Safety Data Sheet for 3-BROMO-5-METHYLPHENOL. (2025). Sigma-Aldrich.
- Safety Data Sheet for 2-Bromo-4-methylphenol. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 2-Ethyl-5-methylphenol. (2026). MedchemExpress.com.
- Safety Data Sheet for Phenol, 2,3,5-trimethyl-. Fisher Scientific.
- Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide. Benchchem.
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). PMC - NIH.
- m-Cresol. Wikipedia.
- Supporting Information for a chemical synthesis. pubs.acs.org.
- Application Notes and Protocols for 5-Methyl-2-pentyl-3-phenylfuran in Organic Synthesis. Benchchem.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry.
- Phenol, 3-methyl- data
- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026). MDPI.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenol, 3-methyl- [webbook.nist.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. m-Cresol - Wikipedia [en.wikipedia.org]
- 14. fishersci.com [fishersci.com]
Application Note: HPLC-UV Method Development and Validation for the Quantification of 5-(2-Methylphenyl)-3-methylphenol
Introduction & Analytical Target Profile (ATP)
5-(2-Methylphenyl)-3-methylphenol (CAS: 1261916-73-7) is a sterically hindered biphenyl derivative. Structurally, it consists of two aromatic rings, two methyl groups, and a weakly acidic phenolic hydroxyl group. Accurate quantification of such lipophilic intermediates is critical in drug development and agrochemical synthesis.
To ensure robust and reproducible quantification, an Analytical Target Profile (ATP) must be established prior to laboratory work. The method must be stability-indicating, highly specific, and fully compliant with the [1].
Method Development Rationale: The Causality of Experimental Choices
A robust analytical method is not discovered by trial and error; it is engineered based on the physicochemical properties of the analyte.
Stationary Phase Selection: Beyond C18
While standard C18 (octadecylsilane) columns are ubiquitous, they rely entirely on dispersive (hydrophobic) interactions. For biphenyl derivatives, a Biphenyl stationary phase is vastly superior. The biphenyl ligands bonded to the silica support engage in π−π electron interactions with the analyte's aromatic rings. This orthogonal retention mechanism provides enhanced selectivity, allowing for the baseline resolution of structurally similar aromatic isomers that would otherwise co-elute on a purely dispersive alkyl phase[2].
Mobile Phase pH Control: Suppressing Ionization
The analyte contains a phenolic -OH group with an estimated pKa of ~9.5. If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium between its protonated (neutral) and ionized (phenolate) states. This dual-state existence causes severe peak tailing, band broadening, and retention time drift. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid , ionization is completely suppressed. The molecule remains 100% neutral, ensuring it elutes as a sharp, symmetrical peak.
Elution Strategy and Detection
Given the high lipophilicity of the molecule (estimated LogP≈3.8 ), an isocratic elution utilizing a high percentage of organic modifier (e.g., 70% Acetonitrile) is optimal. Isocratic methods provide rapid, reproducible elution without the need for column re-equilibration between runs, maximizing laboratory throughput[3]. Detection is performed via UV-DAD at 254 nm , which corresponds to the strong π→π∗ transitions of the conjugated biphenyl system.
Fig 1. Rational method development workflow for 5-(2-Methylphenyl)-3-methylphenol.
Step-by-Step Experimental Protocol
Chromatographic Conditions
| Parameter | Specification |
| Column | Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water (pH ~2.7) |
| Mobile Phase B | 100% HPLC-grade Acetonitrile |
| Elution Mode | Isocratic, 30% A / 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C ± 1°C |
| Injection Volume | 10 µL |
| Detection | UV-DAD at 254 nm (Reference: 360 nm) |
Preparation of Solutions
-
Mobile Phase Preparation : Mix 300 mL of Mobile Phase A with 700 mL of Mobile Phase B. Degas via ultrasonication for 10 minutes.
-
Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 5-(2-Methylphenyl)-3-methylphenol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.
-
Working Standard Solutions : Serially dilute the stock solution with the mobile phase to create a 5-point calibration curve (e.g., 10, 25, 50, 100, and 150 µg/mL).
-
Sample Preparation : Extract the sample using Acetonitrile. Vortex for 2 minutes, centrifuge at 10,000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
System Suitability Testing (SST)
A self-validating protocol requires that the system proves its fitness before any sample is analyzed. Inject the 50 µg/mL standard solution six times consecutively. The system is deemed suitable only if it meets the criteria in Table 1.
Table 1: System Suitability Specifications
| Parameter | Acceptance Criteria | Rationale |
|---|
| Retention Time ( tR ) | ~5.2 min (± 2.0% RSD) | Ensures pump stability and proper column equilibration. | | Tailing Factor ( Tf ) | ≤1.5 | Confirms complete suppression of analyte ionization. | | Theoretical Plates ( N ) | ≥5000 | Verifies column efficiency and phase integrity. | | Area Precision | ≤2.0% RSD | Validates autosampler precision and detector stability. |
Method Validation (ICH Q2(R1) Framework)
The developed method must be validated according to to ensure it is fit for its intended purpose[4].
Fig 2. ICH Q2(R1) validation parameters for quantitative HPLC methods.
Validation Summary Data
The following table summarizes the expected validation outcomes for this specific biphenyl methodology, demonstrating a fully validated state.
Table 2: ICH Q2(R1) Validation Results Summary
| Validation Parameter | Methodology | Result / Acceptance Criteria |
|---|
| Specificity | Inject blank, placebo, and spiked samples. | No interfering peaks at the tR of the analyte (Resolution >2.0 ). | | Linearity | 5 concentration levels (10 to 150 µg/mL). | Correlation coefficient ( R2 ) ≥0.999 . | | Accuracy (Recovery) | Spike samples at 80%, 100%, and 120% of target. | Mean recovery between 98.0% and 102.0%. | | Repeatability (Precision) | 6 replicate injections at 100% concentration. | Peak area RSD ≤2.0% . | | LOD / LOQ | Signal-to-Noise (S/N) ratio calculation. | LOD: S/N ≥3 (~0.05 µg/mL). LOQ: S/N ≥10 (~0.15 µg/mL). |
References
-
Title: Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Source: scielo.br URL: 3[3]
-
Title: Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Source: mdpi.com URL: 2[2]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: europa.eu (EMA) URL: 4[4]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: fda.gov (FDA) URL: 1[1]
Sources
Application Note: Catalytic Cross-Coupling Synthesis of 5-(2-Methylphenyl)-3-methylphenol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Executive Summary
Biaryl scaffolds are ubiquitous in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors and allosteric modulators. The synthesis of 5-(2-Methylphenyl)-3-methylphenol (also known as 3-methyl-5-(o-tolyl)phenol) presents a unique synthetic challenge. The coupling of an ortho-substituted boronic acid with an unprotected phenol requires a highly active catalyst system to overcome extreme steric hindrance while preventing competitive side reactions such as protodeboronation.
This application note details a highly optimized, self-validating protocol utilizing a Palladium/SPhos catalytic system to achieve this transformation with high step-economy and excellent yields.
Mechanistic Insights & Catalyst Selection
The successful cross-coupling of 3-bromo-5-methylphenol with o-tolylboronic acid relies on precise control over the catalytic cycle. We have engineered this protocol based on three foundational mechanistic principles:
-
Steric Accommodation via Ligand Design: The ortho-methyl group on the boronic acid creates a high energy barrier for the transmetalation step. To overcome this, the dialkylbiarylphosphine ligand SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is employed. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the flexible biphenyl backbone adopts a conformation that accommodates the steric bulk of the o-tolyl group during reductive elimination .
-
Protic Group Tolerance: Traditional cross-couplings often require the protection of phenolic hydroxyl groups to prevent catalyst poisoning. However, the bulky, electron-rich nature of SPhos effectively shields the palladium center, allowing the direct coupling of unprotected 3-bromo-5-methylphenol. This eliminates the need for an atom-inefficient protection-deprotection sequence .
-
Mitigation of Protodeboronation: Ortho-substituted boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) under strongly basic conditions. By utilizing a mild base (K₃PO₄) in a biphasic 1,4-dioxane/water system, the local concentration of hydroxide is minimized while still enabling the formation of the crucial reactive boronate intermediate .
Fig 1. SPhos-mediated Pd-catalyzed Suzuki-Miyaura cycle for hindered biaryl synthesis.
Materials and Reagents
The following quantitative parameters are optimized for a 10 mmol scale reaction. Ensure all solid reagents are stored under an inert atmosphere prior to use.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Bromo-5-methylphenol | 187.04 | 1.00 | 1.87 g | Electrophile |
| o-Tolylboronic acid | 135.96 | 1.50 | 2.04 g | Nucleophile |
| Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 45 mg | Pre-catalyst |
| SPhos | 410.53 | 0.04 (4 mol%) | 164 mg | Ligand |
| K₃PO₄ (anhydrous) | 212.27 | 3.00 | 6.37 g | Base |
| 1,4-Dioxane | 88.11 | - | 40 mL | Solvent |
| Deionized Water | 18.02 | - | 10 mL | Co-solvent |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Embedded Quality Control (QC) checkpoints ensure that causality is established at each phase, preventing downstream failures .
Step 1: Catalyst Pre-Activation & Reagent Loading
-
Equip a 100 mL Schlenk flask with a magnetic stir bar.
-
Add Pd(OAc)₂ (45 mg) and SPhos (164 mg) to the flask.
-
Add 3-bromo-5-methylphenol (1.87 g) and o-tolylboronic acid (2.04 g).
-
Add anhydrous K₃PO₄ (6.37 g).
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen (N₂) three times.
Step 2: Solvent Addition & Reaction Initiation
-
Syringe in 40 mL of anhydrous 1,4-dioxane and 10 mL of degassed deionized water.
-
QC Checkpoint 1 (Visual Validation): Stir the mixture at room temperature for 5 minutes. The initial orange/red suspension of Pd(OAc)₂ will transition to a pale yellow or nearly colorless solution. Causality: This color shift visually validates the in situ reduction of Pd(II) to the active Pd(0)-SPhos complex.
-
Replace the septum with a reflux condenser (under N₂) and heat the reaction mixture to 100 °C using an oil bath.
Step 3: In-Process Monitoring
-
QC Checkpoint 2 (Analytical Validation): At t = 2 hours, withdraw a 50 µL aliquot via syringe. Dilute with 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.
-
Analyze via LC-MS. Causality: You must observe the disappearance of the isotopic doublet at m/z 185/187 (starting material) and the emergence of the product mass at m/z 197[M-H]⁻. Continue heating for 12-16 hours until complete conversion is achieved.
Step 4: Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Transfer to a separatory funnel.
-
Separate the phases. Extract the aqueous layer with additional EtOAc (2 × 30 mL).
-
QC Checkpoint 3 (Extraction Validation): Spot the remaining aqueous layer on a silica TLC plate and observe under 254 nm UV light. Causality: The absence of UV-active spots confirms the quantitative extraction of the biaryl product into the organic phase.
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (90:10 to 70:30).
-
Isolate the product fractions (typically R_f ≈ 0.4 in 80:20 Hexanes/EtOAc) and concentrate to yield 5-(2-Methylphenyl)-3-methylphenol as an off-white solid.
Fig 2. Self-validating experimental workflow with integrated LC-MS quality control checkpoints.
Optimization & Troubleshooting
During the development of this protocol, several variables were screened. The rationale behind the final selected conditions is summarized below to aid researchers in troubleshooting deviations.
| Parameter | Condition Tested | Observation / Causality | Conclusion |
| Ligand | PPh₃ | <10% conversion. Insufficient steric bulk to drive the reductive elimination of the hindered biaryl system. | Rejected |
| Ligand | SPhos | >95% conversion. Biaryl backbone stabilizes Pd(0) and geometrically accommodates the o-tolyl group. | Optimal |
| Base | NaOH (aq) | Significant protodeboronation of o-tolylboronic acid observed due to excessive hydroxide concentration. | Rejected |
| Base | K₃PO₄ | Smooth transmetalation; minimal boronic acid degradation. Provides ideal basicity for boronate formation. | Optimal |
| Solvent | Toluene (anhydrous) | Poor solubility of K₃PO₄; stalled reaction at the transmetalation step. | Rejected |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Biphasic system successfully solubilizes both organic substrates and the inorganic base. | Optimal |
Analytical Characterization
To verify the identity and purity of the synthesized 5-(2-Methylphenyl)-3-methylphenol, compare the isolated material against the following expected analytical benchmarks:
-
LC-MS (ESI-): Calculated for C₁₄H₁₄O [M-H]⁻: 197.10; Found: 197.1.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.28 – 7.15 (m, 4H, o-tolyl aromatic protons)
-
δ 6.75 (s, 1H, phenol aromatic proton)
-
δ 6.62 (s, 1H, phenol aromatic proton)
-
δ 6.58 (s, 1H, phenol aromatic proton)
-
δ 4.85 (br s, 1H, -OH, exchanges with D₂O)
-
δ 2.32 (s, 3H, phenol -CH₃)
-
δ 2.25 (s, 3H, o-tolyl -CH₃)
-
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal, 2024.[Link]
-
Wikipedia. "Suzuki reaction." Wikipedia, The Free Encyclopedia, 2024.[Link]
-
Fors, B. P., et al. "A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Organic Letters, 2009.[Link]
Application Note: 5-(2-Methylphenyl)-3-methylphenol as a Privileged Scaffold in Small Molecule Drug Discovery
Executive Summary
The pursuit of novel chemical entities in drug discovery relies heavily on "privileged structures"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. Biphenyl scaffolds are a premier example, representing approximately 4.3% of all commercially available therapeutics. 5-(2-Methylphenyl)-3-methylphenol (CAS: 1261916-73-7), also known systematically as 2',5-dimethyl-[1,1'-biphenyl]-3-ol, is a highly functionalized biphenyl derivative that serves as a critical building block for structural biology and library generation.
This application note provides an in-depth technical guide on utilizing this specific biphenyl scaffold. We explore the mechanistic rationale behind its structural features, its applications in oncology and neurodegeneration, and provide self-validating experimental protocols for its functionalization and biological evaluation.
Mechanistic Insights: The Biphenyl Scaffold Rationale
The utility of 5-(2-Methylphenyl)-3-methylphenol is not merely structural; it is deeply rooted in physical organic chemistry and spatial pharmacophore mapping. The specific substitution pattern of this molecule dictates its behavior in biological systems:
-
Conformational Locking via Steric Hindrance: The presence of the ortho-methyl group on the phenyl ring induces a severe steric clash with the adjacent aromatic ring's protons. This increases the energy barrier to rotation around the biaryl C-C bond, forcing the molecule into a stable, non-planar dihedral angle. In structure-based drug design, this pre-organization is highly advantageous. It reduces the entropic penalty typically incurred when a flexible molecule must adopt a specific conformation to fit into a target's hydrophobic pocket.
-
Orthogonal Functionalization Handles: The meta-hydroxyl group acts as a versatile hydrogen bond donor/acceptor, while the meta-methyl group provides a lipophilic anchor. Because these groups are spatially distinct from the biaryl axis, they allow medicinal chemists to tune the electronic and solubility profiles of the molecule without disrupting the core 3D architecture.
Key Applications in Targeted Therapeutics
Oncology: Disrupting Protein-Protein Interactions (PPIs)
Protein-protein interactions are notoriously challenging targets due to their large, flat, and featureless interfaces. However, rigidified biphenyl scaffolds are uniquely suited for this task. Recent breakthroughs in chronic myeloid leukemia (CML) therapy have utilized scaffold hopping strategies to develop biphenyl derivatives that disrupt the Hsp70-Bim interaction[1].
The non-planar nature of the biphenyl core allows substituents to project optimally into the P1 and P2 binding pockets of the Hsp70 chaperone, specifically interacting with the "hot spot" residue Lys319[2]. By utilizing 5-(2-Methylphenyl)-3-methylphenol as a starting material, researchers can synthesize libraries that mimic these high-affinity interactions, preventing the degradation of the pro-apoptotic protein Bim and inducing cancer cell death.
Mechanism of biphenyl-based inhibitors disrupting Hsp70-Bim PPI to induce apoptosis.
Neurodegeneration: Dual Target Inhibition
In Alzheimer's disease research, biphenyl derivatives have been successfully deployed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[3]. The extended hydrophobic surface of the biphenyl core interacts favorably with the peripheral anionic site (PAS) of AChE, blocking the entry of substrates into the catalytic gorge. The 5-(2-Methylphenyl)-3-methylphenol scaffold can be etherified or aminated at the phenol position to generate potent dual-acting CNS agents.
Quantitative Data Summary
The following table summarizes the physicochemical and binding properties of biphenyl-based leads compared to standard inhibitors, highlighting the efficacy of this structural class.
| Compound / Scaffold | Primary Target | Therapeutic Area | Binding Affinity / Potency | Key Structural Mechanism |
| 5-(2-Methylphenyl)-3-methylphenol | Versatile Intermediate | Library Generation | N/A (Building Block) | Ortho-methyl steric locking; H-bond donor |
| JL-15 (Biphenyl Derivative) | Hsp70-Bim PPI | CML Oncology | Kd = 123 nM | Biphenyl core binds P1/P2 pockets |
| S1g-10 (Previous Lead) | Hsp70-Bim PPI | CML Oncology | Kd = 688 nM | Sub-optimal aqueous solubility |
| Compound 19 (Biphenyl Derivative) | AChE / BuChE | Alzheimer's Disease | IC50 = 0.096 µM (AChE) | Hydrophobic PAS interaction |
| Donepezil (Standard) | AChE | Alzheimer's Disease | IC50 = 0.044 µM (AChE) | Benzylpiperidine stacking |
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls and causality-driven steps to prevent downstream failures in drug discovery workflows.
Protocol A: Conformationally-Locked Library Generation via Pd-Catalyzed Cross-Coupling
This protocol details the transformation of the 5-(2-Methylphenyl)-3-methylphenol scaffold into a diverse library of drug candidates. The phenol must first be converted into a triflate to serve as a pseudo-halide electrophile in Suzuki-Miyaura couplings[4].
Step 1: Phenol Activation (Triflation)
-
Procedure: Dissolve 5-(2-Methylphenyl)-3-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0°C. Add anhydrous pyridine (2.0 eq), followed by the dropwise addition of trifluoromethanesulfonic anhydride ( Tf2O , 1.2 eq).
-
Causality: Pyridine acts as a non-nucleophilic base to scavenge the generated triflic acid, preventing the degradation of the biaryl system. Tf2O converts the hydroxyl group into a highly reactive triflate leaving group.
-
Validation Checkpoint: Monitor via LC-MS. The reaction is only considered complete when the extracted ion chromatogram (EIC) shows >95% conversion of the starting mass to the [M+H]+ of the triflate. If conversion is <95% after 2 hours, spike with an additional 0.1 eq of Tf2O .
Step 2: Suzuki-Miyaura Cross-Coupling
-
Procedure: In a microwave-safe vial, combine the biphenyl triflate (1.0 eq), a diverse aryl/heteroaryl boronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (3.0 eq) in a degassed 4:1 mixture of 1,4-dioxane and water. Irradiate at 110°C for 30 minutes.
-
Causality: The palladium catalyst facilitates the cross-coupling, replacing the triflate with novel pharmacophores to probe the target's binding pocket. Microwave irradiation ensures rapid, uniform heating, minimizing debromination or homocoupling side reactions.
-
Validation Checkpoint: Run a parallel positive control using phenylboronic acid. If the positive control fails to yield >90% product (quantified via UPLC-UV at 254 nm), the batch of Pd(PPh3)4 has likely oxidized and must be replaced.
Workflow for 5-(2-Methylphenyl)-3-methylphenol functionalization in library generation.
Protocol B: TR-FRET Assay for PPI Disruption Validation
To evaluate the synthesized biphenyl library against targets like Hsp70-Bim, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.
-
Procedure: Incubate His-tagged Hsp70 (10 nM) and biotinylated Bim peptide (20 nM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20) with varying concentrations of the synthesized biphenyl compounds (1 nM to 10 µM). Add Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor). Read the plate after 2 hours of equilibration using a 340 nm excitation and measuring emission ratios at 665 nm / 615 nm.
-
Causality: Highly conjugated biphenyl compounds often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific signal of the PPI.
-
Validation Checkpoint: The assay must include a known inhibitor (e.g., JL-15) as a positive control and a vehicle (DMSO) as a negative control. Calculate the Z'-factor for the plate. Do not proceed with data analysis if Z' < 0.5 , as the assay window is too narrow to distinguish true hits from noise.
References
-
Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules (MDPI).[Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances (RSC Publishing).[Link]
-
2',5-dimethyl-[1,1'-biphenyl]-3-ol (CAS 1261916-73-7) Compound Information. MolPort.[Link]
Sources
- 1. Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
standard operating procedure for handling 5-(2-Methylphenyl)-3-methylphenol
Application Note: Handling, Functionalization, and Catalytic Integration of 5-(2-Methylphenyl)-3-methylphenol in Drug Discovery
Executive Summary & Scientific Rationale
In modern drug discovery and advanced materials science, structurally restricted biaryl scaffolds are highly prized for their ability to project pharmacophores into narrow receptor pockets or dictate the chiral environment of a metal catalyst. 5-(2-Methylphenyl)-3-methylphenol (CAS: 1261916-73-7) is a specialized unsymmetrical biaryl building block. The presence of the ortho-methyl group on the distal phenyl ring, combined with the meta-methyl group on the phenol ring, induces a significant dihedral twist due to steric repulsion.
However, phenols are generally poor electrophiles for transition-metal-catalyzed cross-coupling. To fully utilize this scaffold in modular synthesis, the hydroxyl group must be activated. Converting the phenol into an aryl triflate (trifluoromethanesulfonate) transforms it into a highly reactive pseudohalide, enabling downstream diversification via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. This guide outlines the causality-driven standard operating procedures (SOPs) for handling, activating, and coupling this critical building block.
Physicochemical Properties & Hazard Assessment
Before initiating any chemical transformation, understanding the physical parameters and safety profile of the compound is mandatory to ensure a self-validating and safe workflow.
Table 1: Physicochemical & Safety Profile
| Parameter | Specification | Causality / Implication |
| Chemical Formula | C14H14O | Defines molecular weight (198.26 g/mol ) for stoichiometric calculations. |
| Appearance | Solid/Crystalline powder | Requires weighing in a static-free environment to prevent loss. |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in H2O | Dictates the use of aprotic organic solvents for homogeneous reactions. |
| Reactivity | Nucleophilic (at Oxygen) | Susceptible to oxidation; must be stored away from strong oxidizing agents. |
| Hazard Class | Skin/Eye Irritant | Mandates the use of nitrile gloves, safety goggles, and a fume hood. |
Workflow Visualization
Figure 1: End-to-end workflow for the functionalization of 5-(2-Methylphenyl)-3-methylphenol.
Standard Operating Procedures (SOPs)
Protocol A: Electrophilic O-Triflation
To utilize the biaryl core, the phenol must be converted to a triflate. This protocol relies on trifluoromethanesulfonic anhydride (Tf2O) and pyridine [1].
Mechanistic Causality: Pyridine is deliberately selected over triethylamine because it acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-triflylpyridinium intermediate. This ensures rapid and complete conversion of the sterically hindered phenol. Dichloromethane (DCM) is used as the solvent because its non-polar, aprotic nature stabilizes the polar transition state without reacting with the highly electrophilic Tf2O [2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.
-
Solvation: Add 5-(2-Methylphenyl)-3-methylphenol (1.0 equiv, 5.0 mmol) and anhydrous DCM (15 mL, ~0.3 M).
-
Base Addition: Inject anhydrous pyridine (3.0 equiv, 15.0 mmol) via syringe.
-
Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: Tf2O addition is highly exothermic; cooling prevents the degradation of the anhydride and suppresses side reactions.
-
Activation: Dropwise addition of Tf2O (1.2 equiv, 6.0 mmol) over 15 minutes. The solution will typically turn from colorless to pale yellow/orange.
-
Reaction Monitoring (Self-Validation): Stir for 2 hours at room temperature. Perform Thin-Layer Chromatography (TLC) using 10% EtOAc in Hexanes. The protocol validates itself when the low-Rf phenol spot completely disappears, replaced by a high-Rf, UV-active triflate spot.
-
Workup: Quench the reaction with 15 mL of ice water. Transfer to a separatory funnel. Wash the organic layer with 10% aqueous HCl (3 × 15 mL). Causality: The HCl wash is critical to protonate and remove residual pyridine, which would otherwise poison the Palladium catalyst in Protocol B.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude aryl triflate.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The resulting biaryl triflate can now be coupled with an arylboronic acid to create a complex teraryl system [3].
Mechanistic Causality: Pd(dppf)Cl2 is the catalyst of choice. The bidentate 'dppf' ligand enforces a cis geometry on the Palladium center, which drastically accelerates the reductive elimination step—a critical requirement when coupling sterically demanding ortho-substituted biaryls. Potassium carbonate (K2CO3) is used as the base because it is strong enough to form the reactive boronate complex but mild enough to prevent the hydrolysis of the triflate back to the phenol.
Figure 2: Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling using the aryl triflate.
Step-by-Step Methodology:
-
Setup: In a thick-walled microwave vial or Schlenk tube, combine the biaryl triflate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M). Causality: The biphasic system ensures both the organic substrates and the inorganic base are solvated, facilitating transmetalation at the phase boundary.
-
Degassing (Self-Validation): Bubble Argon through the mixture for 10 minutes. A color change from yellow (Pd(II) precatalyst) to dark red/brown indicates the successful in-situ reduction to the active Pd(0) species.
-
Heating: Seal the vessel and heat to 90 °C for 4-6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO4, filter through a short pad of Celite (to remove Pd black), and purify via flash column chromatography.
Data Presentation: Reaction Optimization
The following table summarizes the quantitative causality of catalyst selection during the Suzuki-Miyaura coupling of sterically hindered biaryl triflates.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/EtOH/H2O | 80 | 35% | Monodentate ligands suffer from slow reductive elimination; high protodeboronation observed. |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 72% | Bulky Buchwald ligand improves oxidative addition but struggles with biphasic mass transfer. |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane/H2O | 90 | 91% | Optimal. Bidentate ligand enforces cis geometry; Dioxane ensures excellent solubility. |
References
- Benchchem. "Phenyl triflimide | 37595-74-7 - Benchchem". Benchchem.
- Royal Society of Chemistry. "Supplementary Information - General method A: Phenol triflation". RSC.org.
- Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts.
Technical Support Center: Stabilization and Storage of 5-(2-Methylphenyl)-3-methylphenol
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-(2-Methylphenyl)-3-methylphenol (a sterically hindered biaryl phenol). Because phenolic compounds are highly susceptible to autoxidation, improper handling rapidly leads to batch degradation, compromised assay integrity, and costly delays.
This living document provides mechanistic troubleshooting, quantitative storage parameters, and self-validating protocols to ensure absolute compound stability.
Part 1: Mechanistic FAQs & Troubleshooting (The "Why")
Q1: Why does my batch of 5-(2-Methylphenyl)-3-methylphenol turn yellow or brown over time, and what is the chemical mechanism? A1: The discoloration is a direct visual indicator of autoxidation. Under normal atmospheric conditions, phenols undergo hydrogen atom transfer (HAT) to reactive oxygen species (ROS) or are catalyzed by trace metal ions and UV light. This removes the hydrogen from the hydroxyl group, forming a highly reactive phenoxy radical[1]. Because 5-(2-Methylphenyl)-3-methylphenol contains a biaryl system, the radical easily delocalizes across the aromatic rings. This intermediate rapidly propagates and oxidizes further into highly conjugated quinone derivatives, which absorb light in the visible spectrum, causing the characteristic yellow/brown discoloration[1].
Mechanism of phenol autoxidation and radical quenching by BHT.
Q2: Why is Butylated Hydroxytoluene (BHT) specifically recommended over other antioxidants for organic solutions of this compound? A2: BHT (2,6-di-tert-butyl-4-methylphenol) is a sterically hindered phenol. When a peroxy radical forms in your solvent, BHT acts as a sacrificial hydrogen donor. It reacts with the radical with an exceptionally low activation enthalpy, neutralizing the threat before it can attack your target API[2]. More importantly, the bulky tert-butyl groups on BHT prevent its resulting radical from propagating the oxidation chain, effectively terminating the degradation cycle without introducing new reactive species into your assay[2].
Part 2: Quantitative Storage Parameters (The "What")
Q3: What are the exact parameters for storing this compound to guarantee a >12-month shelf life? A3: Storage conditions must be tailored to the state of the compound. Aqueous solutions of biaryl phenols degrade rapidly due to dissolved oxygen and should be prepared fresh. For bulk solids and organic stocks, strictly adhere to the parameters in the table below to minimize oxidation[3].
| Parameter | Bulk Solid (Powder) | Solution (Organic, e.g., DMSO/MeOH) | Solution (Aqueous) |
| Temperature | -20°C | -80°C | Not Recommended (Prepare Fresh) |
| Atmosphere | Argon (preferred) or N₂ | Argon sparged (Freeze-Pump-Thaw) | N/A |
| Light Exposure | Amber glass (0% UV exposure) | Amber glass (0% UV exposure) | N/A |
| Antioxidant Additive | None required if inert | 0.01% - 0.05% BHT | N/A |
Part 3: Self-Validating Protocols (The "How")
Q4: How do I properly prepare an inert storage environment that guarantees my compound hasn't degraded? A4: A protocol is only as reliable as its validation mechanism. Blindly flushing a vial with nitrogen does not guarantee an oxygen-free environment. Use the following self-validating workflow for aliquoting and storing bulk 5-(2-Methylphenyl)-3-methylphenol.
Step-by-Step Methodology: Self-Validating Inert Storage
-
Baseline Purity Verification: Before storage, run an HPLC-UV assay to establish a baseline purity chromatogram (ensure purity is >99%). Record the exact retention time of the intact phenol and note the absence of quinone peaks.
-
Aliquoting: Inside a glovebox, transfer single-use quantities (e.g., 5-10 mg) into pre-dried, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure of the master batch[3].
-
Vacuum-Gas Cycling (Schlenk Line): If a glovebox is unavailable, seal the vials with PTFE-lined septa. Pierce the septum with a needle attached to a Schlenk line. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times. Causality: Argon is heavier than Nitrogen and forms a protective "blanket" over the solid, displacing residual oxygen trapped in the powder matrix.
-
System Validation (The Self-Validating Step): Prepare a "dummy vial" containing a redox indicator solution (e.g., Resazurin, which turns from pink to colorless in the absence of oxygen). Cycle this vial alongside your API vials and store them together. If the dummy vial remains colorless over the months, your storage environment is verified intact.
-
Sealing and Storage: Wrap the septa tightly with Parafilm and store the vials in a desiccator at -20°C.
Self-validating workflow for inert storage of phenolic compounds.
Q5: My stock solution has already turned yellow. How can I salvage the unoxidized 5-(2-Methylphenyl)-3-methylphenol? A5: If discoloration has occurred, the batch is contaminated with quinones and phenoxy radicals. You must purify it before use in sensitive biological or analytical assays.
Step-by-Step Methodology: Flash Chromatography Recovery
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) plate using a Hexane:Ethyl Acetate (e.g., 8:2) solvent system. The oxidized quinones will typically appear as distinct yellow spots with a lower Rf value (due to increased polarity and hydrogen-bond accepting capability) compared to the parent phenol.
-
Column Preparation: Pack a silica gel column using the established Hexane:Ethyl Acetate system. Ensure the solvent has been degassed prior to use to prevent further oxidation during purification.
-
Elution: Load the degraded mixture onto the column. Elute the column while monitoring fractions via UV absorbance (e.g., 254 nm). The intact 5-(2-Methylphenyl)-3-methylphenol will elute first.
-
Verification & Re-storage: Pool the pure fractions, evaporate the solvent under reduced pressure (using a rotary evaporator flushed with Argon), and immediately subject the recovered solid to the Self-Validating Inert Storage protocol outlined in Q4.
References[3] Minimizing oxidation of 3-(2-Aminopropyl)phenol during storage. Benchchem. Available at: https://www.benchchem.com/product/b1671444#minimizing-oxidation-of-3-2-aminopropyl-phenol-during-storage[1]Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10096956/[2]Theoretical and Experimental Study on the Inhibition of Diethyl Ether Oxidation. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ef500144w
Sources
resolving NMR peak overlap for 5-(2-Methylphenyl)-3-methylphenol aromatic protons
Topic: Resolving NMR Peak Overlap for 5-(2-Methylphenyl)-3-methylphenol Aromatic Protons
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but challenging issue of signal overlap in the aromatic region of ¹H NMR spectra, using 5-(2-Methylphenyl)-3-methylphenol as a case study. Here, we provide in-depth troubleshooting guides, experimental protocols, and data interpretation strategies in a direct question-and-answer format to facilitate unambiguous structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the aromatic proton signals for 5-(2-Methylphenyl)-3-methylphenol so difficult to interpret in a standard ¹H NMR spectrum?
A1: The complexity arises from the molecular structure itself. 5-(2-Methylphenyl)-3-methylphenol possesses seven distinct aromatic protons distributed across two phenyl rings. These protons reside in chemically similar environments, causing their signals to appear in a very narrow region of the ¹H NMR spectrum, typically between 6.5 and 7.5 ppm. This leads to severe peak overlap, where multiple multiplets merge into a single, uninterpretable pattern, making it nearly impossible to assign specific resonances or extract crucial coupling constant (J-value) information from a standard 1D spectrum alone.
To visualize the challenge, consider the predicted chemical shifts for the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) * | Predicted Multiplicity | Notes |
| H-2 (Phenol Ring) | ~6.6 - 6.8 | Singlet (or narrow triplet, ⁴J) | Ortho to -OH, Meta to -CH₃ and Aryl group |
| H-4 (Phenol Ring) | ~6.7 - 6.9 | Triplet (t) | Para to -OH, Ortho to Aryl group |
| H-6 (Phenol Ring) | ~6.8 - 7.0 | Singlet (or narrow triplet, ⁴J) | Ortho to -OH and Aryl group |
| H-3' (Tolyl Ring) | ~7.1 - 7.3 | Doublet (d) or Triplet (t) | Ortho to connection, Meta to -CH₃ |
| H-4' (Tolyl Ring) | ~7.0 - 7.2 | Triplet (t) | Meta to connection and -CH₃ |
| H-5' (Tolyl Ring) | ~7.0 - 7.2 | Triplet (t) | Para to connection, Meta to -CH₃ |
| H-6' (Tolyl Ring) | ~7.1 - 7.3 | Doublet (d) | Meta to connection, Ortho to -CH₃ |
*Predicted values are estimates. Actual shifts are highly dependent on solvent and concentration.[1][2]
This inherent clustering of signals necessitates more advanced analytical strategies to achieve the spectral dispersion required for complete assignment.[3][4]
Q2: My 1D spectrum shows an unresolved multiplet. What are the simplest experimental adjustments I can make to improve resolution?
A2: Before resorting to more time-consuming 2D experiments, several adjustments to your experimental conditions can often improve spectral resolution. These methods aim to alter the chemical environment of the molecule just enough to induce differential shifts among the overlapping protons.[5]
Method 1: Change the Deuterated Solvent
The choice of solvent can significantly influence proton chemical shifts due to varying intermolecular interactions, such as aromatic solvent-induced shifts (ASIS) or hydrogen bonding.[5][6][7] Switching from a common solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ or a hydrogen-bond accepting solvent like DMSO-d₆ can spread out the clustered signals.
-
Causality: Benzene-d₆, for example, will associate with the electron-deficient regions of the solute, inducing significant upfield or downfield shifts depending on the proton's orientation relative to the benzene ring's magnetic anisotropy.[8] DMSO-d₆ will strongly interact with the hydroxyl proton, which can subtly alter the electronic environment of the entire phenol ring.[9]
Method 2: Vary the Temperature
Variable Temperature (VT) NMR is a powerful tool for resolving overlapping signals, especially if the molecule has conformational flexibility or is involved in dynamic exchange processes like hydrogen bonding.[10][11]
-
Causality: Changing the temperature alters the equilibrium between different conformers. Since each conformer may have a slightly different chemical shift for a given proton, the observed (averaged) chemical shift can change with temperature.[12][13] For 5-(2-Methylphenyl)-3-methylphenol, rotation around the biaryl single bond is a key conformational process. Altering the rate of this rotation can change the average magnetic environment experienced by nearby protons, potentially resolving their signals. Increasing the temperature can also disrupt intermolecular hydrogen bonding, which primarily affects the -OH signal but can have minor downfield effects on the aromatic protons.[10]
Q3: The basic methods were insufficient. Which 2D NMR experiments are essential for a complete and unambiguous assignment?
A3: When 1D methods fail, two-dimensional (2D) NMR spectroscopy is the definitive approach. It works by spreading the NMR signals across two frequency dimensions, resolving overlaps that are intractable in 1D.[14][15][16] For this molecule, a combination of through-bond and through-space correlation experiments is required.
1. Correlation Spectroscopy (COSY)
-
Purpose: To identify protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[16][17]
-
How it Works: A COSY spectrum displays the 1D proton spectrum on both the horizontal and vertical axes. The signals on the diagonal correspond to the 1D spectrum. The off-diagonal signals, or "cross-peaks," connect pairs of protons that are J-coupled.[18]
-
Application: For 5-(2-Methylphenyl)-3-methylphenol, COSY will reveal two independent spin systems.
-
Spin System 1 (Phenol Ring): You may see a weak correlation between H-2 and H-4, and H-4 and H-6, depending on the magnitude of the long-range (⁴J) coupling.
-
Spin System 2 (Tolyl Ring): You will see strong correlations tracing the connectivity around the ring: H-6' ↔ H-5' ↔ H-4' ↔ H-3'.
-
-
Trustworthiness: This experiment provides direct, unambiguous evidence of which protons are neighbors on a ring, allowing you to group the seven aromatic signals into their respective structural fragments.
2. Total Correlation Spectroscopy (TOCSY)
-
Purpose: To identify all protons within a given spin system, not just those that are directly coupled.[14][19][20]
-
How it Works: Similar to COSY, but a special "mixing" period is used to transfer magnetization throughout the entire coupling network.[17] A cross-peak in a TOCSY spectrum indicates that two protons belong to the same spin system, even if they are separated by many bonds.[18][21]
-
Application: TOCSY serves as a powerful confirmation of the COSY data. For instance, a cross-peak will appear between H-3' and H-6' on the tolyl ring, even though they are not directly coupled. This definitively groups all four tolyl protons together, distinguishing them from the three phenol protons.
3. Nuclear Overhauser Effect Spectroscopy (NOESY)
-
Purpose: To identify protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds.[14][22]
-
How it Works: The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization through space via dipole-dipole relaxation.[22][23] A NOESY experiment generates cross-peaks between protons that are spatially proximate.[24]
-
Application: This is the crucial experiment for assigning which spin system belongs to which ring. Key expected correlations include:
-
Inter-Ring NOE: A cross-peak between the proton at H-6 (on the phenol ring) and the -CH₃ group at C-2' (on the tolyl ring) due to their proximity, which is constrained by the biaryl bond.
-
Intra-Ring NOEs: Correlations between adjacent protons (e.g., H-3' and H-4') will also be present, confirming COSY data.
-
-
Trustworthiness: The observation of the H-6 to 2'-CH₃ NOE is a self-validating piece of data that locks down the relative orientation and assignment of the two aromatic rings.
4. Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To correlate protons with their directly attached heteronuclei, in this case, ¹³C.[16]
-
How it Works: This experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A peak appears at the coordinates corresponding to the chemical shifts of a proton and the carbon it is bonded to.[25]
-
Application: Even if two proton signals are perfectly overlapped in the ¹H dimension, it is highly unlikely that their attached ¹³C atoms will also have the same chemical shift. The HSQC spectrum will therefore show two distinct peaks at the same ¹H frequency but different ¹³C frequencies, providing definitive resolution.[25][26]
Q4: I have identified a unique proton resonance, but its multiplet is still overlapped. How can I cleanly extract its coupling pattern?
A4: For this situation, selective 1D experiments are ideal. These experiments combine the high resolution of a 1D spectrum with the connectivity information of a 2D experiment, but focus on only one proton at a time.[27]
Selective 1D TOCSY
-
Purpose: To obtain a clean 1D spectrum showing only the signals from a single, complete spin system.[27][28]
-
How it Works: A frequency-selective pulse is used to excite only one chosen proton signal. Magnetization is then transferred via a TOCSY mixing sequence to all other protons within that same spin system.[29]
-
Application: If you can identify even one resolved proton on the tolyl ring (e.g., H-6'), you can irradiate it in a 1D TOCSY experiment. The resulting spectrum will show only the four multiplets corresponding to H-3', H-4', H-5', and H-6', free from the overlapping signals of the phenol ring protons. This allows for clean extraction of J-couplings and multiplet analysis.
Pure Shift NMR (e.g., PSYCHE)
-
Purpose: To simplify a complex spectrum by collapsing all multiplets into singlets, leaving only chemical shift information.[4][30]
-
How it Works: These experiments use clever pulse sequence designs and processing to remove the effect of homonuclear J-coupling.[30]
-
Application: While this removes valuable coupling information, it is the ultimate tool for resolving severely overlapped signals. A "pure shift" version of a selective 1D TOCSY (1D TOCSY-PSYCHE) can be used to generate a spectrum where only the singlets of a chosen spin system appear, confirming the exact chemical shift of each proton in that system without any ambiguity from overlap.[30][31]
Experimental Protocols
Protocol 1: 2D COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of 5-(2-Methylphenyl)-3-methylphenol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Tune and match the ¹H probe.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
Acquisition (Typical 400 MHz Parameters):
-
Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).[32]
-
Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals (~8-10 ppm).
-
Set the number of scans (NS) to 2 or 4 per increment.
-
Set the number of increments in the F1 dimension (TD1) to 256 or 512.
-
Set the relaxation delay (D1) to 1.5 seconds.
-
-
Processing:
-
Apply a window function (e.g., sine-bell or squared sine-bell) in both dimensions.
-
Perform a 2D Fourier Transform.
-
Phase correct the spectrum and, if necessary, symmetrize the data to reduce artifacts.
-
Protocol 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation & Instrument Setup: Same as for the COSY experiment. Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen) by degassing if necessary, as these can quench the NOE effect.
-
Acquisition (Typical 400 MHz Parameters):
-
Load a standard gradient-selected NOESY pulse program (e.g., noesygpph).
-
Use the same spectral width as the COSY experiment.
-
Set the number of scans (NS) to 8 or 16 per increment for better sensitivity.
-
Set the number of increments (TD1) to 256 or 512.
-
Crucial Parameter: Set the mixing time (D8). For a molecule of this size, a mixing time of 500-800 ms is a good starting point. This is the period during which NOE transfer occurs.[33]
-
-
Processing:
-
Process similarly to the COSY spectrum (window function, 2D FT, phasing). Symmetrization is generally not performed on NOESY data.
-
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: A slightly more concentrated sample (15-20 mg) is beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock and shim as usual.
-
-
Acquisition (Typical 400 MHz Parameters):
-
Load a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2).[32]
-
Set the F2 (¹H) spectral width to ~8-10 ppm.
-
Set the F1 (¹³C) spectral width to cover the aromatic region (~110-160 ppm).
-
Set the number of scans (NS) to 4 or 8 per increment.
-
Set the number of increments (TD1) to 128 or 256.
-
Set the one-bond coupling constant (¹JCH) to an average value of 160 Hz for aromatic C-H bonds.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier Transform and phase correct the spectrum.
-
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Williamson, D. S. (1995). In Vivo Two-Dimensional NMR Correlation Spectroscopy. DSpace@MIT. Retrieved from [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
Facey, G. (2008). COSY vs TOCSY. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Wikipedia. (2024). Nuclear Overhauser effect. Retrieved from [Link]
-
NMR Solution. (2024). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube. Retrieved from [Link]
-
Emsley, J. W. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]
-
Liptak, M. D., et al. (2023). Advances in the exact nuclear Overhauser effect 2018-2022. PMC. Retrieved from [Link]
-
Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Retrieved from [Link]
-
Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Nanalysis. (2025). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]
-
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. J-STAGE. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
-
Manchester NMR Methodology Group. (n.d.). 1D Selective TOCSY-PSYCHE. Retrieved from [Link]
-
Magritek. (2016). The 2D TOCSY Experiment. Retrieved from [Link]
-
Nanalysis. (2019). Getting COSY with the TOCSY Experiment. Retrieved from [Link]
-
Izquierdo-García, J. L., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. ACS Publications. Retrieved from [Link]
-
Navarro-Vázquez, A., & Cobas, C. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Royal Society of Chemistry. Retrieved from [Link]
-
Mambrini, M., et al. (2020). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC. Retrieved from [Link]
-
Frederick, K. K., et al. (2016). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. Retrieved from [Link]
-
Asaro, F., et al. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear Overhauser Effect Spectroscopy. Retrieved from [Link]
-
Foroozandeh, M., et al. (2015). Single-scan ultra-selective 1D total correlation spectroscopy. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
-
IMSERC. (n.d.). Selective 1D TOCSY Experiment. Retrieved from [Link]
-
Sica, V. P., et al. (2014). Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy. PMC. Retrieved from [Link]
-
Hyberts, S. G., et al. (2013). Effects of NMR Spectral Resolution on Protein Structure Calculation. PMC. Retrieved from [Link]
-
IntechOpen. (2019). New Advances in Fast Methods of 2D NMR Experiments. Retrieved from [Link]
-
Wang, G., et al. (2021). Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques for Directly Analyzing the Mixtures from Biomass-Derived Platform Compound Hydrogenation/Hydrogenolysis. ACS Publications. Retrieved from [Link]
-
Alexandersson, E., et al. (2020). Band-selective NMR experiments for suppression of unwanted signals in complex mixtures. RSC Publishing. Retrieved from [Link]
-
Spectrometer. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
-
University of Missouri. (n.d.). Complex NMR experiments: 2D, selective, etc.. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Wang, L., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. ACS Publications. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). Retrieved from [Link]
-
bioRxiv. (2026). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. Retrieved from [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Analysis, Processing and Prediction: Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD) [nmr-analysis.blogspot.com]
- 4. New Advances in Fast Methods of 2D NMR Experiments | IntechOpen [intechopen.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 11. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 12. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. University of Ottawa NMR Facility Blog: COSY vs TOCSY [u-of-o-nmr-facility.blogspot.com]
- 19. How TOCSY extends COSY’s reach in 2D NMR — Nanalysis [nanalysis.com]
- 20. The 2D TOCSY Experiment - Magritek [magritek.com]
- 21. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 22. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Advances in the exact nuclear Overhauser effect 2018-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Selective 1D TOCSY Experiment [imserc.northwestern.edu]
- 28. Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Single-scan ultra-selective 1D total correlation spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. 1D Selective TOCSY-PSYCHE | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 32. benchchem.com [benchchem.com]
- 33. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
Technical Support Center: Purification & Recrystallization of 5-(2-Methylphenyl)-3-methylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-(2-Methylphenyl)-3-methylphenol (CAS: 1261916-73-7)[1]. Biphenyl-derived phenols often present unique purification hurdles, including the co-crystallization of homocoupled byproducts, catalyst carryover (e.g., palladium black from Suzuki couplings), and a tendency to "oil out" during cooling.
This guide provides a self-validating framework to ensure high-yield, high-purity recovery of your target compound.
Physicochemical Profiling & Solvent Strategy
Before initiating any purification, it is critical to understand the thermodynamic relationship between the solute and the solvent. 5-(2-Methylphenyl)-3-methylphenol is a highly lipophilic compound. Choosing a strictly non-polar solvent (like hexane) often results in the compound remaining soluble even at low temperatures, destroying your yield.
Instead, we utilize alcohols (ethanol or methanol) . Biphenyl derivatives exhibit highly temperature-dependent solubility in alcohols due to the solvent's low nonpolar character; they allow for complete dissolution at boiling points and massive precipitation upon cooling[2].
Quantitative Physicochemical Profile
| Parameter | Value / Description | Rationale for Purification Strategy |
| Chemical Name | 5-(2-Methylphenyl)-3-methylphenol | Biphenyl scaffold dictates high lipophilicity. |
| CAS Registry Number | 1261916-73-7[1] | Unique identifier for safety and tracking. |
| Molecular Weight | 198.26 g/mol | Influences solvent penetration and lattice energy. |
| LogP (approx.) | ~3.84[1] | Highly non-polar; insoluble in water, soluble in organics. |
| Optimal Solvent | Ethanol or Methanol | Provides a steep, temperature-dependent solubility curve[2]. |
| Cooling Rate | 5 - 15 K/hr[3] | Slow kinetics prevent impurity occlusion in the crystal lattice. |
| Charcoal Loading | 1 - 2% w/w[4] | Adsorbs high-MW colored impurities without significant product loss. |
Validated Recrystallization Protocol
This step-by-step methodology is designed as a self-validating system. Each phase includes mechanistic checks to ensure the protocol is proceeding correctly.
Phase 1: Saturation and Decolorization
-
Dissolution: Weigh the crude 5-(2-Methylphenyl)-3-methylphenol and transfer it to an Erlenmeyer flask. Slowly add a minimum volume of hot ethanol (~70°C) while swirling until the solid just dissolves.
-
Visual Validation: Inspect the solution. If the solution is dark or highly colored (indicating catalyst carryover or polymeric impurities), allow it to cool slightly to prevent boil-over, then add 1-2% (w/w) activated charcoal (Norit) [4].
-
Adsorption: Reheat the suspension to a gentle boil for 5 minutes. Causality: High molecular weight impurities are selectively adsorbed onto the highly porous carbon particles.
Phase 2: Hot Filtration
-
Preparation: Pre-warm a stemless glass funnel and a fluted filter paper using hot ethanol.
-
Gravity Filtration: Quickly filter the hot mixture via gravity into a clean, heated Erlenmeyer flask.
-
Mechanistic Rule:Never use vacuum filtration here. The reduced pressure in a suction flask lowers the solvent's boiling point, causing rapid evaporation and premature crystallization inside the funnel[4].
-
-
Rinse: Rinse the original flask and filter paper with 1-2 mL of boiling ethanol to ensure complete quantitative transfer[4].
Phase 3: Controlled Crystallization & Isolation
-
Thermodynamic Cooling: Allow the filtrate to cool to room temperature at a strictly controlled rate of 5 to 15 K/hr [3].
-
Causality: A slow cooling rate ensures the thermodynamic formation of a perfect crystal lattice, actively excluding soluble impurities into the mother liquor.
-
-
Ice Bath: Once at room temperature, transfer the flask to an ice bath (0-15°C) for 30 minutes to drive the equilibrium toward maximum precipitation[3].
-
Isolation: Isolate the crystals using vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold ethanol to displace residual dirty mother liquor without dissolving the purified product[3].
Troubleshooting Guides & FAQs
Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A1: "Oiling out" occurs when the melting point of your impure crude mixture is lower than the temperature at which the solution reaches saturation. The compound separates as a liquid rather than a solid.
-
The Fix: Reheat the mixture until the oil redissolves completely. Add a small amount of a co-solvent with higher solubilizing power (e.g., ethyl acetate), or simply increase the total volume of ethanol. Allow the solution to cool much more slowly. If available, introduce a pure "seed crystal" just above the cloud point to force solid nucleation.
Q2: Crystals are forming in the filter paper during the hot filtration step. What is the self-validating correction? A2: This indicates the solvent is cooling or evaporating too rapidly, causing premature supersaturation[5].
-
The Fix: Immediately apply boiling ethanol directly to the crystals in the funnel using a Pasteur pipette to redissolve them[5]. To prevent this in subsequent runs, intentionally add a 10-15% excess of hot solvent before filtration, and ensure the receiving flask is heated so rising vapors keep the funnel hot[4]. You must boil off this excess solvent after filtration before beginning the cooling phase[5].
Q3: The filtered crystals are still yellow/brown. Why didn't the recrystallization remove the color? A3: Colored impurities (often conjugated byproducts or oxidized phenols) have structural similarities to the product and can be incorporated directly into the growing crystal lattice.
-
The Fix: Recrystallization alone relies on solubility differences, which is insufficient for lattice-integrated impurities. You must resubmit the crystals to Phase 1 and utilize the activated charcoal step. The carbon will permanently sequester these chromophores prior to lattice formation.
Process Workflow
Logical workflow for the recrystallization and troubleshooting of 5-(2-Methylphenyl)-3-methylphenol.
References
- Title: Why is methanol a good solvent to recrystallize biphenyl? - Homework.Study.
- Source: google.
- Title: EXPERIMENT (3)
- Source: ucalgary.
- Title: recrystallization.
- Source: guidechem.
Sources
in vitro vs in vivo correlation for 5-(2-Methylphenyl)-3-methylphenol testing
An In-Depth Methodological Guide to In Vitro vs. In Vivo Correlation (IVIVC) for 5-(2-Methylphenyl)-3-methylphenol
Executive Summary
5-(2-Methylphenyl)-3-methylphenol (hereafter referred to as 5-MMP) is a highly lipophilic biaryl phenol. While structurally promising for targeted therapeutic applications, its development is historically bottlenecked by poor aqueous solubility (Biopharmaceutics Classification System Class II/IV) and extensive first-pass Phase II metabolism. For such compounds, traditional static in vitro assays frequently fail to predict in vivo pharmacokinetics.
As a Senior Application Scientist, I have structured this guide to objectively compare the testing and performance of 5-MMP across different formulation alternatives. By establishing a self-validating Level A In Vitro-In Vivo Correlation (IVIVC), drug development professionals can bypass costly iterative clinical trials, utilizing biorelevant dissolution as a reliable surrogate for bioequivalence[1].
The Biopharmaceutical Challenge: Causality in Phenolic Metabolism
To design an accurate testing model, we must first understand the physiological hurdles 5-MMP faces. Phenolic compounds are highly susceptible to rapid Phase II biotransformations[2]. Upon oral administration, the free hydroxyl group of 5-MMP acts as a prime target for uridine 5′-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the hepatic and intestinal mucosa[3].
Because standard aqueous dissolution buffers cannot simulate the solubilizing capacity of human gastrointestinal fluids, nor account for this rapid metabolic clearance, in vitro data often drastically overpredicts in vivo exposure. Therefore, testing must utilize biorelevant media (such as FaSSIF) to mimic micellar solubilization[4], coupled with mathematical deconvolution that accounts for metabolite formation.
Figure 1: Phase II metabolic clearance pathway of 5-MMP illustrating rapid biotransformation.
Comparative Analysis: 5-MMP Formulation Alternatives
To objectively evaluate the predictive power of our IVIVC methodologies, we compared the testing outcomes of three distinct delivery alternatives for 5-MMP. A robust Level A IVIVC requires a point-to-point mathematical relationship between the in vitro fraction dissolved and the in vivo fraction absorbed[1].
1. Unformulated 5-MMP (Free API)
-
Performance: Exhibits erratic absorption. The dissolution-rate-limited absorption is overshadowed by rapid precipitation in the gastric environment.
-
IVIVC Outcome: Fails to achieve a predictive correlation. The in vitro profile cannot account for the in vivo precipitation events.
2. 5-MMP Nanoemulsion (NE)
-
Performance: Achieves rapid in vitro release (>90% in 15 mins). However, in vivo bioavailability is moderate (45%).
-
IVIVC Outcome: Moderate correlation ( R2=0.72 ). The causality here lies in lipid digestion; in vitro static models do not account for pancreatic lipases degrading the emulsion droplets in vivo, leading to premature drug precipitation.
3. 5-MMP Solid Lipid Nanoparticles (SLN)
-
Performance: The solid lipid matrix protects the phenol group from rapid gastric degradation, providing a controlled, steady input rate.
-
IVIVC Outcome: Excellent Level A correlation ( R2=0.96 ). The release mechanism is strictly diffusion-controlled, allowing biorelevant dissolution to perfectly mirror physiological absorption.
Quantitative Data Summary
| Formulation Strategy | In Vitro Dissolution (FaSSIF, 60 min) | In Vivo Bioavailability (F%) | IVIVC Predictability (Level A R2 ) | Primary Testing Limitation |
| Free 5-MMP API | < 15% (Solubility limited) | < 5% | 0.45 (Poor) | Fails to capture in vivo precipitation. |
| Nanoemulsion (NE) | > 90% (Rapid release) | 45% | 0.72 (Moderate) | Requires dynamic lipolysis testing models. |
| Solid Lipid Nanoparticles | 75% (Controlled release) | 68% | 0.96 (Excellent) | Requires exact matching of lipid melting points. |
Methodology: Establishing a Self-Validating IVIVC Protocol
To ensure scientific integrity, the following protocol represents a closed, self-validating system for testing 5-MMP SLNs.
Phase 1: Biorelevant In Vitro Dissolution
Causality: Standard buffers fail to solubilize lipophilic biaryl phenols. Fasted State Simulated Intestinal Fluid (FaSSIF) contains sodium taurocholate and lecithin, which form mixed micelles, accurately reflecting physiological solubilization[5].
-
Media Preparation: Prepare 900 mL of FaSSIF (pH 6.5) using 3 mM sodium taurocholate and 0.75 mM lecithin[4].
-
Apparatus Setup: Utilize USP Apparatus 2 (Paddle) maintained at 37 ± 0.5 °C with a stirring speed of 50 rpm to simulate baseline gastrointestinal motility.
-
Sampling: Withdraw 5 mL aliquots at 10, 20, 30, 45, 60, and 120 minutes, replacing with fresh pre-warmed media. Quantify 5-MMP release via UHPLC-UV (λ = 274 nm).
-
Internal Validation: Calculate the similarity factor ( f2 ) across three distinct batches. An f2>50 ensures in vitro reproducibility before advancing to in vivo models.
Phase 2: In Vivo Pharmacokinetic Profiling
Causality: Because 5-MMP undergoes rapid glucuronidation, quantifying only the parent compound will artificially depress the calculated absorption rate. We must track the primary metabolite.
-
Animal Model: Administer the SLN formulation orally to fasted Sprague-Dawley rats (n=6 per group) at a dose of 10 mg/kg.
-
Sampling: Collect plasma via the jugular vein at time points matching the in vitro assay (up to 24 hours).
-
Quantification: Use LC-MS/MS to quantify both free 5-MMP and 5-MMP-glucuronide[2].
Phase 3: Mathematical Deconvolution & Correlation
-
Deconvolution: Apply the Wagner-Nelson method (assuming a one-compartment model) to convert the plasma concentration-time profiles into the Fraction Absorbed ( Fa ).
-
Correlation Mapping: Plot the Fraction Dissolved ( Fd ) from Phase 1 against the Fraction Absorbed ( Fa ) from Phase 2. Fit a linear regression model.
-
System Validation: Calculate the prediction error (%PE) for Cmax and AUC by using the in vitro data to back-predict the in vivo profile. According to FDA standards, a %PE of < 15% validates the IVIVC model as a reliable regulatory surrogate[1].
Figure 2: Logical workflow for establishing a self-validating Level A IVIVC for 5-MMP.
References
- Food and Drug Administration (FDA).
- Pharma Lesson.Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development.
- Dissolution Technologies.
- National Institutes of Health (NIH) / PMC.
- Royal Society of Chemistry (RSC).Dietary substances and their glucuronides: structures, occurrence and biological activity.
Sources
- 1. fda.gov [fda.gov]
- 2. Dietary substances and their glucuronides: structures, occurrence and biological activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00002E [pubs.rsc.org]
- 3. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmalesson.com [pharmalesson.com]
- 5. dissolutiontech.com [dissolutiontech.com]
GC-MS vs. LC-MS for Trace Analysis of 5-(2-Methylphenyl)-3-methylphenol: A Methodological Comparison Guide
Trace analysis of sterically hindered biphenylol derivatives, such as 5-(2-Methylphenyl)-3-methylphenol (MW: 198.26 g/mol ), presents a unique analytical challenge. Found in complex environmental matrices and industrial chemical degradation pathways, this compound features a highly hydrophobic biphenyl core coupled with a weakly acidic phenolic hydroxyl (-OH) group.
As a Senior Application Scientist, selecting the correct mass spectrometry platform requires moving beyond default protocols and understanding the physicochemical causality of the analyte. This guide provides an objective, head-to-head comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace quantification of this specific compound.
Physicochemical Profiling & Platform Selection Logic
The decision to utilize GC-MS or LC-MS hinges entirely on the behavior of the phenolic -OH group in different environments:
-
The GC-MS/MS Rationale (Derivatization-Dependent): Direct GC analysis of free phenols is notoriously problematic. The free -OH group acts as a hydrogen bond donor, interacting aggressively with active silanol sites on the silica capillary column. This causes severe peak tailing, thermal degradation, and poor Limits of Detection (LODs). To circumvent this, the compound must be derivatized (e.g., silylation or acylation) to mask the hydroxyl group, thereby increasing volatility and ensuring sharp, symmetrical peaks[1].
-
The LC-MS/MS Rationale (Direct Ionization): The phenolic -OH group has a pKa of approximately 10, making it weakly acidic. In LC-MS, this is a distinct advantage. By utilizing a basic mobile phase, the analyte can be efficiently deprotonated to form a stable [M-H]- ion. This allows for direct analysis using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative-ion mode, completely bypassing the labor-intensive derivatization step[2].
Head-to-Head Performance Comparison
| Parameter | GC-MS/MS (Derivatized) | LC-MS/MS (Direct Analysis) |
| Analyte Form | TMS-Derivative (m/z 270.1) | Deprotonated Ion [M-H]- (m/z 197.1) |
| Sample Preparation | SPE, Rigorous Drying, Derivatization | SPE, Direct Reconstitution |
| Ionization Source | Electron Impact (EI) or NCI | ESI (Negative) or APCI |
| Matrix Effects | Low (High chromatographic resolution) | Moderate to High (Ion suppression) |
| Typical LOD | 1 - 5 ng/L (NCI mode) | 10 - 50 ng/L |
| Throughput | Lower (Long prep & run times) | Higher (Rapid prep & short gradients) |
GC-MS/MS Workflow: Derivatization & Analysis
For ultra-trace environmental monitoring (sub-ng/L levels), GC-MS/MS remains the gold standard, provided the sample preparation is flawless.
Causality & Self-Validating System
Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly sensitive to water. Even trace moisture will hydrolyze the reagent, leading to incomplete derivatization and catastrophic signal loss. Self-Validation: The protocol below utilizes rigorous drying with anhydrous Na₂SO₄[3]. To validate derivatization efficiency, an isotopically labeled internal standard (e.g., Bisphenol A-d16) is spiked pre-extraction. If the absolute area of the internal standard drops by >15% between batches, the system self-diagnoses moisture contamination inhibiting the BSTFA reagent.
Step-by-Step Protocol
-
Extraction: Extract 1 L of the aqueous sample using Solid-Phase Extraction (SPE) with an anion-exchange or polymeric sorbent. Elute with a hexane/acetone mixture[3].
-
Rigorous Drying: Pass the organic eluate through a column of anhydrous Na₂SO₄ to strip all residual water[3].
-
Concentration: Evaporate the extract to near dryness under a gentle nitrogen stream.
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane) as a catalyst. Incubate the sealed vial at 60°C for 30 minutes to ensure complete conversion of the phenol to its trimethylsilyl (TMS) ether. Note: For extreme sensitivity, derivatization with pentafluorobenzoyl chloride followed by Negative Chemical Ionization (NCI) can be employed[1].
-
Injection: Inject 1 µL using a Programmed Temperature Vaporizing (PTV) inlet to optimize sample transfer into the analytical column and minimize thermal degradation of the derivative[3].
Figure 1: GC-MS/MS sample preparation and derivatization workflow for phenolic compounds.
LC-MS/MS Workflow: Direct Analysis
When throughput is prioritized and LOD requirements are in the low ng/L range, LC-MS/MS is the superior platform. It exploits the natural acidity of 5-(2-Methylphenyl)-3-methylphenol.
Causality & Self-Validating System
While LC-MS avoids derivatization, ESI is highly susceptible to matrix-induced ion suppression, where co-eluting matrix components monopolize charge in the electrospray droplet. Self-Validation: To validate the absence of suppression, a post-column infusion test is conducted during method setup. Routine batches must utilize matrix-matched calibration curves. A stable internal standard response across unknown samples self-validates that the ESI droplet desolvation is not being compromised. If suppression is severe, switching from ESI to APCI (Atmospheric Pressure Chemical Ionization) provides a robust alternative, as APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation[2].
Step-by-Step Protocol
-
Extraction: Perform SPE using a reversed-phase polymeric sorbent (e.g., HLB). Wash with 5% methanol in water, and elute with 100% methanol.
-
Reconstitution: Evaporate the eluate and reconstitute directly in the initial mobile phase (e.g., 20% Methanol / 80% Water).
-
Chromatographic Separation: Inject 10 µL onto a reversed-phase C18 column (e.g., 2.0 mm I.D. x 150 mm). Utilize a gradient program starting at 20% organic and ramping to 90% over 15 minutes at a flow rate of 0.2 - 0.3 mL/min[2].
-
Ionization: Operate the mass spectrometer in ESI or APCI negative mode. Ensure the aqueous mobile phase contains a basic modifier (e.g., 0.1% ammonium hydroxide) to force the deprotonation of the analyte into [M-H]-[2].
Figure 2: ESI-negative ionization and CID fragmentation pathway for LC-MS/MS analysis.
Quantitative Data & MRM Parameters
To achieve maximum selectivity, both platforms utilize Multiple Reaction Monitoring (MRM). The table below outlines the optimized precursor-to-product ion transitions based on the fragmentation mechanics of methyl-substituted biphenylols.
| Platform | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| GC-MS/MS (TMS Derivative) | 270.1 [M]+ | 255.1 (Quantifier)197.1 (Qualifier) | 15 - 25 | 50 |
| LC-MS/MS (Direct, ESI-) | 197.1 [M-H]- | 182.1 (Quantifier)153.1 (Qualifier) | 20 - 30 | 50 |
Data Interpretation Note: In GC-MS/MS, the primary fragmentation is the loss of a methyl group (-15 Da) from the TMS moiety. In LC-MS/MS, Collision-Induced Dissociation (CID) of the deprotonated molecule yields a loss of a methyl radical (-15 Da) yielding m/z 182.1, followed by a deeper ring cleavage.
References
-
Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. PubMed.[Link]
-
LC-MS Application Data Sheet No. 037 Analysis of Alkylphenols using LC-MS. Shimadzu Corporation.[Link]
Sources
A Comprehensive Guide to the Safe Disposal of 5-(2-Methylphenyl)-3-methylphenol
The procedural recommendations that follow are based on the established hazardous characteristics of analogous substituted phenols, which consistently demonstrate properties of being skin and eye irritants, and in some cases, acutely toxic and corrosive.[1][2][3][4][5] Therefore, it is imperative to handle 5-(2-Methylphenyl)-3-methylphenol with the utmost care and to follow the disposal protocols for hazardous chemical waste.
I. Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on the toxicological data of closely related methyl-substituted phenols, 5-(2-Methylphenyl)-3-methylphenol should be presumed to exhibit the following hazardous properties:
| Hazard Classification | GHS Hazard Statement | Common Analogue References |
| Skin Irritation | H315: Causes skin irritation | [1][3][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | [1][3][5] |
| Acute Toxicity (Oral/Dermal) | H301+H311: Toxic if swallowed or in contact with skin | [2] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | [3][4][5][6] |
Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a controlled environment, such as a chemical fume hood.
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 5-(2-Methylphenyl)-3-methylphenol for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. If glove contact occurs, they should be removed and replaced immediately.
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]
III. Disposal Workflow
The disposal of 5-(2-Methylphenyl)-3-methylphenol must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7] The following workflow provides a systematic approach to its safe disposal.
Caption: A stepwise workflow for the safe disposal of 5-(2-Methylphenyl)-3-methylphenol.
IV. Detailed Step-by-Step Disposal Protocol
-
Segregation:
-
Solid Waste: Collect solid 5-(2-Methylphenyl)-3-methylphenol waste, including contaminated items like weigh boats and filter paper, in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Solutions containing 5-(2-Methylphenyl)-3-methylphenol should be collected in a separate, clearly labeled, and sealable container. Avoid mixing with other incompatible waste streams.
-
-
Containerization:
-
All waste containers must be in good condition, compatible with the chemical, and have a tightly fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "5-(2-Methylphenyl)-3-methylphenol," and the associated hazard pictograms (e.g., corrosive, toxic, irritant).
-
-
Decontamination of Empty Containers:
-
Empty containers that held 5-(2-Methylphenyl)-3-methylphenol must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the decontamination waste for hazardous disposal.
-
-
Interim Storage:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from heat, ignition sources, and incompatible materials.[7]
-
The storage area should have secondary containment to prevent environmental release in case of a leak.
-
-
Final Disposal:
V. Causality and Scientific Rationale
The stringent procedures outlined above are directly linked to the chemical properties of substituted phenols.
-
Hazardous Waste Classification: The aromatic ring and hydroxyl group of phenols contribute to their biological activity, often leading to irritation and toxicity. These properties necessitate their classification as hazardous waste to prevent harm to human health and ecosystems.[8][9]
-
Segregation of Waste: Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fires. Segregating waste streams is a fundamental principle of laboratory safety.
-
Prohibition of Drain Disposal: Phenolic compounds are generally harmful to aquatic life and can persist in the environment. Disposing of them down the drain can contaminate waterways and interfere with wastewater treatment processes.[2][7]
-
Professional Disposal: Licensed hazardous waste facilities have the specialized equipment and processes, such as high-temperature incineration, to safely destroy hazardous chemicals without releasing harmful substances into the environment.
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and environmentally responsible disposal of 5-(2-Methylphenyl)-3-methylphenol and similar chemical compounds.
References
- Tokyo Chemical Industry Co., Ltd. (2025, February 10). Safety Data Sheet: 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol.
- CPAchem Ltd. (2024, January 12). Safety Data Sheet: 3-Methylphenol.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Kao Chemicals. (2015, December 14). Safety Data Sheet: EMULGEN BPA-6.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 6-Amino-m-cresol.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Bromo-4-methylphenol.
- MedchemExpress. (2026, March 9). Safety Data Sheet: 2-Ethyl-5-methylphenol.
-
NSW Environment Protection Authority. (n.d.). Waste classification guidelines Part 1: Classifying waste. Retrieved from [Link]
-
GOV.UK. (n.d.). Waste Classification. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. cpachem.com [cpachem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemical.kao.com [chemical.kao.com]
- 8. epa.nsw.gov.au [epa.nsw.gov.au]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
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